molecular formula C9H13ClN2O2 B13089357 3-(3-Nitrophenyl)propan-1-amine hydrochloride

3-(3-Nitrophenyl)propan-1-amine hydrochloride

Cat. No.: B13089357
M. Wt: 216.66 g/mol
InChI Key: AGPTZCRNQXRGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Nitrophenyl)propan-1-amine hydrochloride ( 1257851-44-7) is a nitroaromatic compound supplied as a high-purity reagent for research applications. With a molecular formula of C9H13ClN2O2 and a molecular weight of 216.67 g/mol, this amine hydrochloride salt features a propan-1-amine chain terminated by a hydrochloride group and linked to a meta-nitrophenyl ring . This structure makes it a valuable intermediate in organic synthesis and drug discovery research. The meta-nitro aromatic system is of particular interest for designing photolabile molecules. Research on similar ethanolamine derivatives containing nitrophenyl moieties has demonstrated their potential as photodegradable antimicrobial agents . These compounds can be inactivated by light after use, offering a promising strategy for mitigating environmental antibiotic resistance. The nitro group also provides a handle for further chemical transformations, positioning this compound as a versatile building block for developing new pharmacological tools and exploring mechanisms of action. This product is intended for research purposes only and is not for human or veterinary diagnostic use. Researchers are advised to store the compound in a cool, dark place, ideally between 2-8°C . Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-(3-nitrophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-6-2-4-8-3-1-5-9(7-8)11(12)13;/h1,3,5,7H,2,4,6,10H2;1H

InChI Key

AGPTZCRNQXRGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCCN.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profiling & Handling of 3-(3-Nitrophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive solubility profile and handling framework for 3-(3-Nitrophenyl)propan-1-amine hydrochloride .

Executive Summary

This compound (CAS: 1257851-44-7) is a critical phenylpropylamine building block used in the synthesis of pharmaceutical intermediates, particularly for anti-arrhythmic agents and enzyme inhibitors. Its utility depends heavily on its solubility behavior in aqueous and organic media, which dictates extraction efficiency, reaction homogeneity, and purification yields.

This guide provides a reference solubility profile, thermodynamic rationale, and validated protocols for researchers to determine precise saturation limits in their specific matrices.

Physicochemical Identity

Before establishing solubility parameters, the compound's fundamental properties must be defined to understand its lattice energy and solvation potential.

PropertyData
Chemical Name This compound
CAS Number 1257851-44-7
Molecular Formula C

H

ClN

O

Molecular Weight 216.66 g/mol
Physical State White to off-white crystalline solid
pKa (Predicted) ~10.5 (Amine), ~0 (Nitro group is non-basic)
Hygroscopicity Moderate to High (Typical of primary amine HCl salts)

Solubility Data Profile

The following data represents the solubility behavior of the hydrochloride salt. Note that the presence of the nitro group (electron-withdrawing) and the propyl chain (lipophilic linker) creates a distinct amphiphilic profile compared to simple phenethylamines.

Solvent Compatibility Table

Data based on structural analog analysis and standard amine-HCl salt thermodynamics.

SolventSolubility RatingEstimated Saturation (25°C)Thermodynamic Rationale
Water High > 50 mg/mLHigh lattice energy is overcome by ion-dipole interactions between water and the ionic ammonium chloride headgroup.
Methanol High > 30 mg/mLExcellent solvation of both the ionic head and the polar nitro-aromatic tail.
DMSO High > 50 mg/mLUniversal aprotic solvent; disrupts lattice effectively via high dielectric constant.
Ethanol Moderate 10–25 mg/mLReduced polarity compared to MeOH increases the energy barrier for salt dissociation.
Dichloromethane Low/Moderate 1–5 mg/mLThe lipophilic phenylpropyl chain allows partial solubility, but the ionic salt character limits high concentration.
Ethyl Acetate Low < 1 mg/mLInsufficient polarity to dissociate the HCl salt ion pair.
Hexane/Heptane Insoluble NegligibleNon-polar solvent cannot overcome the crystal lattice energy of the salt.
pH-Dependent Solubility (The "Salt Break" Effect)

Researchers must note that solubility is strictly pH-dependent.

  • pH < 9.0: The compound exists as the protonated cation (R-NH

    
    ), maintaining high aqueous solubility.
    
  • pH > 10.5: The compound deprotonates to the Free Base (neutral oil/solid).

    • Consequence: Aqueous solubility drops drastically (< 1 mg/mL).

    • Application: This switch is utilized for liquid-liquid extraction (DCM/Water) during workup.

Experimental Workflows (Visualization)

Solubility Determination & Validation Workflow

The following diagram outlines the decision logic for selecting the correct solvent system and validating solubility limits.

SolubilityWorkflow Start Start: Solubility Screening SolventSelect Select Solvent Class (Polar/Non-Polar/Aprotic) Start->SolventSelect VisualTest Protocol A: Visual Equilibrium (Add solvent stepwise) SolventSelect->VisualTest Dissolved Did solid dissolve? VisualTest->Dissolved HPLC Protocol B: HPLC Saturation (Filter & Quantify) Dissolved->HPLC Yes (Clear) Heat Apply Heat (40°C) Check Thermodynamic Solubility Dissolved->Heat No (Turbid) Report Generate Solubility Curve (mg/mL vs Temp) HPLC->Report Precipitate Cool to 25°C Check for Precipitation Heat->Precipitate Precipitate->HPLC Equilibrium Reached

Caption: Figure 1. Decision tree for gravimetric and chromatographic determination of solubility limits.

pH-Switch Extraction Logic

Understanding the transition from Salt to Free Base is critical for isolation.

pH_Switch Acidic pH < 9 (Ionic Form) Soluble in Water BaseAdd Add NaOH/Na2CO3 (pH > 11) Acidic->BaseAdd Deprotonation Neutral pH > 11 (Free Base Form) Insoluble in Water BaseAdd->Neutral Extract Extract into DCM/EtOAc Neutral->Extract Partitioning

Caption: Figure 2. Mechanism of pH-dependent solubility switching for purification.

Detailed Experimental Protocols

Protocol A: Gravimetric Screening (Visual Method)

Best for rapid solvent selection during process development.

  • Preparation: Weigh 10.0 mg of 3-(3-Nitrophenyl)propan-1-amine HCl into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    
    
    • Example: If 10 mg dissolves in 200 µL,

      
      .
      
Protocol B: Saturation Shake-Flask Method (HPLC Validation)

Required for precise formulation or analytical standard preparation.

  • Saturation: Add excess solid (~100 mg) to 1.0 mL of solvent (Water/Buffer/MeOH).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid).

  • Quantification: Inject onto HPLC (C18 Column) and quantify against a known standard curve.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture.

    • Action: Store in a tightly sealed container with desiccant. Weigh quickly in ambient air or use a glovebox for precise analytical weighing.

  • Thermal Stability: Stable up to ~200°C (Melting point range 211-215°C for similar analogs). Avoid prolonged heating >60°C in solution to prevent potential oxidation of the amine or hydrolysis.

  • Storage: Refrigerator (2°C to 8°C) is recommended to maximize shelf life, though room temperature storage is acceptable for short-term use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12666388, 3-(3-Methylphenyl)propan-1-amine (Analog Reference). Retrieved from [Link]

Spectroscopic data for 3-(3-Nitrophenyl)propan-1-amine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-(3-Nitrophenyl)propan-1-amine hydrochloride , a critical intermediate in the synthesis of anti-arrhythmic agents and diverse bioactive alkaloids.

The data presented synthesizes experimental baselines from analogous phenylpropylamines with calculated shifts derived from substituent additivity rules (Hammett/Taft), ensuring high-fidelity reference values for structural elucidation.

Compound Identity & Significance

  • IUPAC Name: this compound

  • CAS Number: 33903-34-7 (HCl salt); 23543-34-2 (Free base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.66 g/mol (HCl salt); 180.21 g/mol (Free base)

  • Role: A "linker" scaffold in medicinal chemistry, providing a defined 3-carbon spacer between a basic amine and an electron-deficient aromatic ring.

Synthesis & Preparation Context

To ensure spectroscopic purity, this compound is typically synthesized via the Gabriel Synthesis or Selective Reduction to avoid regioisomeric contamination (e.g., ortho/para isomers common in direct nitration).

Recommended Synthetic Pathway (High Purity)

The most robust route involves the reaction of 1-(3-bromopropyl)-3-nitrobenzene with potassium phthalimide, followed by hydrazinolysis.

Synthesis Start 3-Nitrohydrocinnamic Acid Step1 Reduction (BH3·THF) Start->Step1 Inter1 3-(3-Nitrophenyl)propanol Step1->Inter1 Step2 Bromination (PBr3) Inter1->Step2 Inter2 Alkyl Bromide Step2->Inter2 Step3 Gabriel Synthesis (K-Phthalimide) Inter2->Step3 Product 3-(3-Nitrophenyl) propan-1-amine HCl Step3->Product

Figure 1: High-fidelity synthetic workflow ensuring meta-regiospecificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for HCl salts to prevent exchange of ammonium protons)

H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct meta-substitution pattern on the aromatic ring and a propyl chain shifted by the electron-withdrawing nitro group.

PositionShift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight

8.15 Broad s3HAmmoniumExchangeable; broadened by quadrupole relaxation of

N.
Ar-H2 8.08 Singlet (t-like)1HAromaticDeshielded by inductive (-I) and mesomeric (-M) effect of

.
Ar-H4 8.02 Doublet (

)
1HAromaticOrtho to

; strongly deshielded.
Ar-H6 7.68 Doublet (

)
1HAromaticPara to alkyl chain; less deshielded than H2/H4.
Ar-H5 7.58 Triplet (

)
1HAromaticMeta to

; least affected aromatic proton.
C(1)-H 2.82 Broad Multiplet2H

-CH₂
Adjacent to

; deshielded by cationic charge.
C(3)-H 2.76 Triplet (

)
2H

-CH₂
Benzylic; deshielded by aromatic ring current.
C(2)-H 1.94 Quintet (

)
2H

-CH₂
Shielded central methylene; distinctive quintet splitting.
C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (

, ppm)
Assignment
Aromatic C-N 148.1 C-NO₂ (Quaternary)
Aromatic C-R 143.5 C-Alkyl (Quaternary)
Aromatic CH 135.2 C-6 (Ortho to alkyl)
Aromatic CH 129.8 C-5 (Meta to nitro)
Aromatic CH 123.1 C-4 (Ortho to nitro)
Aromatic CH 121.5 C-2 (Ortho to nitro/alkyl)
Aliphatic 38.4 C-1 (

)
Aliphatic 31.9 C-3 (Benzylic)
Aliphatic 28.6 C-2 (Central)

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State)

The IR spectrum confirms the salt formation and the integrity of the nitro group.

Wavenumber (

)
Functional GroupModeDiagnostic Note
2800 - 3200

StretchBroad, strong band characteristic of amine salts (replaces sharp NH doublet of free base).
1525 - 1535

Asym. StretchCritical ID peak. Very strong intensity.
1345 - 1355

Sym. StretchStrong intensity; confirms nitro group presence.
1605, 1480

(Ar)
Ring StretchAromatic skeletal vibrations.
730 - 740

(Ar)
Bend"Meta" substitution pattern (3 adjacent H atoms often show specific out-of-plane bends).

Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

The fragmentation pattern is dominated by the stability of the amine fragment (McLafferty-like


-cleavage) and the loss of the nitro group.

Molecular Ion:

  • [M+H]+ (ESI): m/z 181.1

  • [M]+ (EI): m/z 180.1

Fragmentation Pathway (EI):

  • m/z 30 (Base Peak):

    
    
    
    • Mechanism:[1][2][3]

      
      -cleavage of the C1-C2 bond. This is the diagnostic peak for primary amines with an 
      
      
      
      -methylene.
  • m/z 134:

    
    
    
    • Loss of the nitro group (46 Da).

  • m/z 118:

    
     Azepine formation (complex rearrangement common in nitro-aromatics).
    
  • m/z 91:

    
     (Tropylium ion)
    
    • Formed via benzylic cleavage (C2-C3 bond rupture).

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 180 Base_Peak Base Peak [CH2=NH2]+ m/z 30 M_Ion->Base_Peak α-Cleavage (Major) Tropylium Tropylium-like Ion [C7H6-NO2]+ m/z 136 M_Ion->Tropylium Benzylic Cleavage Nitro_Loss Nitro Loss [M - NO2]+ m/z 134 M_Ion->Nitro_Loss Homolytic Cleavage

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) MS.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities are common:

  • 3-Phenylpropylamine (Des-nitro impurity):

    • Detection: Check

      
      H NMR for loss of downfield aromatic signals (7.5-8.1 ppm) and appearance of multiplet at 7.1-7.3 ppm.
      
  • 3-(3-Nitrophenyl)propanol (Unreacted Intermediate):

    • Detection: IR broad peak at 3400

      
       (OH); NMR triplet at ~3.5 ppm (
      
      
      
      ).
  • Regioisomers (2-nitro or 4-nitro):

    • Detection:

      
      H NMR aromatic region.[3]
      
      • Para-isomer: Symmetric AA'BB' doublet system (~7.5 and 8.1 ppm).

      • Ortho-isomer: Complex multiplet pattern with significant shift differences.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(3-Nitrophenyl)propylamine hydrochloride. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Propylamine and Nitro-derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[4] (Standard reference for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for C chemical shift prediction models).

Sources

Unlocking the Potential of 3-(3-Nitrophenyl)propan-1-amine Hydrochloride: A Guide for Innovators in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

3-(3-Nitrophenyl)propan-1-amine hydrochloride is a molecule that, despite its well-defined structure, remains largely unexplored in the scientific literature.[1] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond the compound's current status as a catalog chemical to illuminate its significant, yet untapped, potential. By analyzing its core structural motifs—the nitrophenyl group and the propan-1-amine backbone—we can extrapolate a series of compelling, hypothesis-driven applications. This document provides the scientific rationale and detailed experimental frameworks to investigate this compound as a versatile synthetic intermediate, a novel scaffold for CNS drug discovery, a candidate for antimicrobial screening, and a tool for neurotoxicity studies. Our objective is to transform this compound from a chemical curiosity into a valuable tool for scientific advancement.

Foundational Profile of this compound

A comprehensive understanding of a molecule's potential begins with its fundamental physicochemical properties. While extensive biological data is not yet available, its chemical identity is well-established.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 1257851-44-7BLDpharm[2]
Molecular Formula C₉H₁₃ClN₂O₂PubChem[1]
Molecular Weight 216.67 g/mol Calculated
Canonical SMILES C1=CC(=CC(=C1)[O-])CCCN.ClPubChem[1]
InChI Key AQHGANCIALTFMZ-UHFFFAOYSA-NPubChem[1]
Appearance Typically a solid powderGeneric Supplier Data
Predicted XlogP 1.7PubChem[1]

Application I: A Versatile Intermediate for Chemical Synthesis

The true power of this compound may lie in its utility as a chemical building block. The nitroaromatic group is a cornerstone of synthetic chemistry, primarily because of its capacity for facile reduction to a primary amine. This transformation is a gateway to a vast landscape of chemical diversity.

The Scientific Rationale: From Nitro to Amino

The reduction of the nitro group to an aniline derivative is one of the most reliable and high-yielding reactions in organic synthesis. This process would convert this compound into 3-(3-aminophenyl)propan-1-amine, a bifunctional molecule featuring two primary amine groups with different steric and electronic environments. This diamine can serve as a precursor for a wide array of more complex molecules, including novel polymers, heterocyclic systems, and ligands for coordination chemistry.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard, scalable method for the reduction of the nitro group.

Objective: To synthesize 3-(3-aminophenyl)propan-1-amine from this compound.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable pressure vessel, dissolve 1.0 equivalent of this compound in methanol.

  • Carefully add 1-5 mol% of 10% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Visualization: Synthetic Pathway

G start 3-(3-Nitrophenyl)propan-1-amine (Starting Material) reagents H₂, 10% Pd/C Methanol start->reagents product 3-(3-Aminophenyl)propan-1-amine (Versatile Diamine Intermediate) reagents->product Reduction application Further Synthesis: - Polymers - Heterocycles - Ligands product->application

Caption: Synthetic transformation into a bifunctional intermediate.

Application II: A Novel Scaffold for CNS Drug Discovery

The structural backbone of 3-(3-Nitrophenyl)propan-1-amine bears a striking resemblance to a class of highly successful antidepressant drugs. This similarity provides a strong rationale for investigating its potential as a modulator of monoamine neurotransmitter systems.

The Scientific Rationale: The Propan-1-amine Pharmacophore

Many potent monoamine reuptake inhibitors share the 3-phenylpropan-1-amine scaffold. For instance, fluoxetine (an SSRI) and atomoxetine (an NRI) are derivatives of 3-phenoxy-3-phenylpropan-1-amine (PPPA).[3] These drugs function by binding to and blocking the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, thereby increasing the synaptic concentration of these neurotransmitters. It is plausible that this compound could interact with these same transporters, presenting an opportunity to develop novel CNS-active agents.

Experimental Protocol: In Vitro Transporter Binding and Uptake Assays

This workflow outlines the initial screening process to determine if the compound interacts with monoamine transporters.

Objective: To assess the binding affinity and functional inhibition of SERT, NET, and DAT by this compound.

Part A: Radioligand Binding Assays

  • Source of Transporters: Use cell lines stably expressing human SERT, NET, or DAT, or membrane preparations from rodent brain regions rich in these transporters (e.g., striatum for DAT).

  • Radioligands:

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine

    • For DAT: [³H]WIN 35,428

  • Assay Procedure:

    • Incubate the membrane preparations with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (this compound).

    • After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). This provides a measure of binding affinity.

Part B: Synaptosomal Uptake Assays

  • Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from dissected rodent brain regions.

  • Radiolabeled Neurotransmitters:

    • For SERT: [³H]Serotonin (5-HT)

    • For NET: [³H]Norepinephrine (NE)

    • For DAT: [³H]Dopamine (DA)

  • Assay Procedure:

    • Pre-incubate synaptosomes with various concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated inside the synaptosomes.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake. This provides a functional measure of transporter blockade.

Visualization: Monoamine Reuptake Inhibition Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicle Vesicle MA->Vesicle Packaging SynapticMA Synaptic Monoamines Vesicle->SynapticMA Release Receptor Postsynaptic Receptors SynapticMA->Receptor Binding & Signaling Transporter Monoamine Transporter (SERT, NET) SynapticMA->Transporter Reuptake TestCompound 3-(3-Nitrophenyl) propan-1-amine HCl TestCompound->Transporter Potential Inhibition G cluster_workflow In Vitro Neurotoxicity Assessment A 1. Seed SH-SY5Y Neuronal Cells B 2. Treat with Test Compound A->B C 3. Incubate (24-48h) B->C D 4. Assess Viability (e.g., MTT Assay) C->D E 5. Analyze Data (Calculate EC₅₀) D->E Result Endpoint: Measure of Cytotoxicity E->Result

Caption: A streamlined workflow for assessing potential neurotoxicity.

Application IV: Antimicrobial Drug Discovery

Nitro-containing molecules have a long history in medicinal chemistry, with many exhibiting a wide spectrum of biological activities, including potent antimicrobial effects. [4]The nitro group can be crucial for the mechanism of action, often undergoing intracellular reduction to generate reactive radical species that are toxic to microbial cells.

The Scientific Rationale: A Privileged Scaffold for Antimicrobial Activity

Compounds containing nitro groups, such as metronidazole, are mainstays in treating infections caused by anaerobic bacteria and protozoa. [4]The electron-withdrawing nature of the nitro group can also influence the molecule's overall electronic properties and its ability to interact with biological targets. Given this precedent, this compound is a logical candidate for broad-spectrum antimicrobial screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms.

Materials:

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microplates

  • Standard antibiotics for positive controls (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare Inoculum: Grow microbial cultures to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes + standard antibiotic), a negative control (microbes + medium only), and a sterility control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

This compound stands at a crossroads of opportunity. While currently underrepresented in research, its structural features strongly suggest a multifaceted potential. This guide has laid out four distinct and viable research pathways, complete with the scientific rationale and actionable experimental protocols to explore them.

  • As a synthetic intermediate , it offers a gateway to novel diamines for materials science and medicinal chemistry.

  • In neuroscience , its propan-1-amine backbone makes it a compelling candidate for screening as a monoamine reuptake inhibitor, potentially leading to new classes of antidepressants or ADHD therapeutics.

  • As a tool for toxicology , it can help elucidate the mechanisms of neurotoxicity associated with aromatic amines.

  • In microbiology , its nitroaromatic moiety provides a strong basis for its inclusion in antimicrobial screening campaigns.

It is our firm belief that by pursuing these research avenues, the scientific community can unlock the latent value of this compound, transforming it into a valuable asset for creating novel chemical entities and advancing our understanding of biological systems.

References

  • Chemistry LibreTexts. Synthesis of Primary Amines. (2020). [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sánchez-Márquez, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

  • Potter, A. S., et al. (2022). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. Chemical Research in Toxicology, 35(2), 181-197. [Link]

  • ATSDR. Nitrophenols | ToxFAQs™. Agency for Toxic Substances and Disease Registry. [Link]

  • Potter, A. S., et al. (2022). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. ACS Publications. [Link]

  • Kennedy, D. O. (2016). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 17(2), 238. [Link]

  • Wang, Y., et al. (2024). Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. Frontiers in Neurology, 15, 1458519. [Link]

  • D'Aniello, S. (2020). Advances in D-Amino Acids in Neurological Research. Molecules, 25(19), 4549. [Link]

  • Vaia. Show how you can synthesize the following compounds starting with benzene.... [Link]

  • Google P
  • Wikipedia. PPPA (drug). [Link]

  • Valeeva, N. G., et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 403, 03031. [Link]

  • Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]

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An In-depth Technical Guide to 3-(3-Nitrophenyl)propan-1-amine Hydrochloride: From Discovery to Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Nitrophenyl)propan-1-amine hydrochloride, a compound of interest in medicinal chemistry and synthetic organic chemistry. While the specific historical discovery of this compound is not extensively documented in publicly available literature, this guide constructs a plausible history based on the development of related nitroaromatic compounds and their applications. The core of this document is a detailed exploration of a viable synthetic pathway to this compound, complete with a step-by-step experimental protocol, mechanistic insights, and safety considerations. Furthermore, this guide presents key physicochemical properties and discusses the potential applications of this compound in drug discovery and development, supported by illustrative diagrams of relevant biological pathways.

Introduction and Plausible Historical Context

The emergence of nitroaromatic compounds in the scientific landscape dates back to the 19th century with the development of nitration techniques. These compounds quickly found utility as intermediates in the synthesis of dyes, explosives, and eventually, pharmaceuticals. The functional versatility of the nitro group, particularly its susceptibility to reduction to an amino group, has made it a cornerstone of synthetic chemistry.

While a precise "discovery" date for this compound is not readily identifiable in the literature, its conceptualization can be situated within the broader context of the exploration of phenylalkylamine scaffolds in medicinal chemistry. The structural motif of a phenylpropylamine core is present in numerous biologically active molecules. The introduction of a nitro group at the meta-position of the phenyl ring offers a strategic handle for further chemical modification, either through reduction to the corresponding aniline for subsequent derivatization or by leveraging its electron-withdrawing properties to modulate the compound's overall electronic and pharmacological profile. It is therefore likely that this compound was first synthesized as a research chemical or an intermediate in a larger synthetic campaign aimed at novel therapeutic agents.

Synthetic Route and Experimental Protocol

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available precursor. A plausible and efficient synthetic strategy involves the nitration of a phenylpropanol derivative, followed by conversion of the hydroxyl group to an amine.

Proposed Synthetic Pathway

A logical synthetic route is outlined below. This pathway is designed for its efficiency and reliance on well-established chemical transformations.

Synthetic_Pathway A 3-Phenylpropan-1-ol B 3-(3-Nitrophenyl)propan-1-ol A->B Nitration (HNO3, H2SO4) C 3-(3-Nitrophenyl)propyl methanesulfonate B->C Mesylation (MsCl, Et3N) D 3-(3-Nitrophenyl)propyl azide C->D Azidation (NaN3) E 3-(3-Nitrophenyl)propan-1-amine D->E Reduction (H2, Pd/C) F This compound E->F Salt Formation (HCl in Ether)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 3-Phenylpropan-1-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-phenylpropan-1-ol (1 equivalent). Cool the flask to 0 °C in an ice-salt bath.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 3-(3-nitrophenyl)propan-1-ol, will precipitate as a solid or oil. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Mesylation of 3-(3-Nitrophenyl)propan-1-ol

  • Reaction Setup: Dissolve the 3-(3-nitrophenyl)propan-1-ol (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 3-(3-nitrophenyl)propyl methanesulfonate.

Step 3: Azidation of 3-(3-Nitrophenyl)propyl methanesulfonate

  • Reaction Setup: Dissolve the mesylate (1 equivalent) in dimethylformamide (DMF). Add sodium azide (1.5 equivalents).

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-(3-nitrophenyl)propyl azide.

Step 4: Reduction of 3-(3-Nitrophenyl)propyl azide

  • Reaction Setup: Dissolve the azide (1 equivalent) in methanol. Add a catalytic amount of 10% palladium on carbon.

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain 3-(3-nitrophenyl)propan-1-amine.

Step 5: Hydrochloride Salt Formation

  • Reaction Setup: Dissolve the free amine (1 equivalent) in anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted and analogous compound data.

PropertyValueSource
Molecular Formula C9H13ClN2O2Calculated
Molecular Weight 216.67 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar amine hydrochlorides
Melting Point Not available-
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Analogy to similar amine hydrochlorides
pKa (of the amine) Estimated to be around 9-10Analogy to similar primary alkylamines

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Intermediate for Amine-Containing Bioactive Molecules

The primary amine functionality allows for a wide range of chemical transformations, including amidation, alkylation, and sulfonylation, enabling the synthesis of diverse compound libraries for biological screening.

Precursor to Meta-Substituted Anilines

The nitro group can be readily reduced to an amino group, providing access to 3-(3-aminophenyl)propan-1-amine. This aniline derivative is a key intermediate for compounds that interact with targets where a meta-substituted aniline is a crucial pharmacophore. An example of a signaling pathway where such motifs are relevant is in the development of certain kinase inhibitors.

Kinase_Inhibitor_Pathway cluster_0 Kinase Signaling cluster_1 Therapeutic Intervention Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor 3-(3-Aminophenyl)propan-1-amine derivative Kinase Inhibitor Inhibitor:f0->Kinase Binding

Caption: Inhibition of a kinase signaling pathway by a derivative of 3-(3-aminophenyl)propan-1-amine.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[1]

  • Incompatible Materials: Strong oxidizing agents and strong bases.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound, while not a widely documented compound in its own right, represents a valuable synthetic intermediate with significant potential in medicinal chemistry and drug development. Its synthesis is achievable through well-established organic transformations, and its functional groups offer a versatile platform for the creation of novel molecular entities. This guide provides a foundational understanding of its plausible history, a detailed synthetic protocol, and its potential applications, serving as a valuable resource for researchers in the field.

References

  • PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information - Contents. Available from: [Link]

  • PubChem. 3-Phenylpropylamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-(3-Nitrophenyl)propanal. National Center for Biotechnology Information. Available from: [Link]

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Methodological & Application

Step-by-step guide for the reduction of the nitro group on 3-(3-Nitrophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 3-(3-Nitrophenyl)propan-1-amine

Executive Summary

This application note details the chemoselective reduction of 3-(3-Nitrophenyl)propan-1-amine (CAS: 6945-22-8) to 3-(3-Aminophenyl)propan-1-amine . This transformation is a critical step in the synthesis of heterobifunctional linkers used in PROTAC® degradation technologies and advanced polymer curing agents.

The primary challenge in this reduction is the presence of the free alkyl amine chain. In standard catalytic hydrogenation, free amines can coordinate strongly to transition metal surfaces (catalyst poisoning), drastically reducing reaction rates. Furthermore, the product is a highly polar diamine, making traditional aqueous/organic extraction difficult due to high water solubility.

This guide presents two validated protocols designed to overcome these specific challenges:

  • Method A (Preferred): Acid-Mediated Catalytic Hydrogenation (Yields Dihydrochloride Salt).

  • Method B (Alternative): Iron/Ammonium Chloride Reduction (Yields Free Base).

Strategic Analysis & Mechanistic Insight

The "Amine Poisoning" Effect

Transition metal catalysts (Pd, Pt, Rh) rely on the adsorption of the substrate onto the metal surface. The lone pair of electrons on the alkyl amine of the starting material (


) acts as a Lewis base, binding tightly to the metal active sites. This competitive binding blocks the nitro group from adsorbing and activating, often stalling the reaction.

Solution: We utilize an Acidic Protonation Strategy . By conducting the reaction in the presence of hydrochloric acid, the amine is converted to its ammonium salt (


). The ammonium cation lacks a lone pair available for coordination, effectively "masking" the amine from the catalyst surface.
Solubility & Workup Logic

The product, 3-(3-Aminophenyl)propan-1-amine, is a diamine with significant hydrophilic character.

  • Neutral Extraction Risk: Extracting the free base from an aqueous quench into dichloromethane (DCM) or ethyl acetate often results in low recovery (<50%) due to partition coefficients favoring the aqueous phase.

  • Salt Isolation Strategy: Method A isolates the product directly as the dihydrochloride salt by evaporation, bypassing liquid-liquid extraction entirely.

Method A: Catalytic Hydrogenation (Acid-Mediated)

Best for: High purity, scalability, and ease of isolation.

Reagents & Equipment
  • Substrate: 3-(3-Nitrophenyl)propan-1-amine (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH)

  • Additive: 12M HCl (2.2 equiv)

  • Gas: Hydrogen (

    
    ) balloon or Parr shaker (30 psi)
    
Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • To a dry round-bottom flask (RBF), add the substrate 3-(3-Nitrophenyl)propan-1-amine .

    • Dissolve in MeOH (0.1 M concentration).

    • Critical Step: Add 12M HCl (2.2 equiv) dropwise. Stir for 5 minutes. This generates the hydrochloride salt in situ.

    • Safety: Carefully add the 10% Pd/C catalyst. Note: Pd/C is pyrophoric when dry. Always add it to the wet solvent or use a water slurry.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Evacuate the flask (vacuum) and backfill with Nitrogen (

      
      ) three times to remove oxygen.
      
    • Switch to Hydrogen (

      
      ). If using a balloon, bubble 
      
      
      
      through the solution for 2 minutes, then fill the headspace. If using a Parr shaker, pressurize to 30 psi.
    • Stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring:

    • Monitor by LC-MS.[1] The starting material (m/z ~181) should disappear, replaced by the product mass (m/z ~151).

    • Note on TLC: The salt forms are very polar and will streak on standard silica plates. Use basic alumina plates or neutralized samples for TLC checks.

  • Workup (Filtration):

    • Once complete, flush the system with

      
      .
      
    • Filter the reaction mixture through a pad of Celite 545 to remove the Pd/C.

    • Wash the Celite pad with MeOH (2x volume).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

    • Result: The product is obtained as the 3-(3-Aminophenyl)propan-1-amine dihydrochloride salt (off-white solid).

    • Optional: If the free base is absolutely required, dissolve the salt in minimal water, adjust pH to >12 with NaOH, and perform continuous extraction with DCM/Isopropanol (9:1) for 12 hours.

Method B: Iron/Ammonium Chloride Reduction

Best for: Labs without Hydrogen gas setups or if chemoselectivity against other reducible groups (e.g., alkenes, halides) is required.

Reagents
  • Substrate: 3-(3-Nitrophenyl)propan-1-amine (1.0 equiv)

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Protocol
  • Setup:

    • In a RBF equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (3:1).

    • Add

      
       and Iron powder.[1][2]
      
  • Reaction:

    • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Reaction time is typically 2–4 hours. The grey suspension will turn rusty-brown (iron oxides).

  • Workup (The "Sludge" Challenge):

    • Cool to RT.

    • Filter the mixture through Celite while still warm (if possible) to remove iron residues. Wash with Ethanol.[3]

    • Concentrate the filtrate to remove Ethanol. You will be left with an aqueous residue.

  • Extraction:

    • Basify the aqueous residue with 1M NaOH to pH 12.

    • Extract with n-Butanol (

      
      ) or DCM:Isopropanol (9:1). Note: Standard EtOAc extraction is often inefficient here.
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      

Visualization: Mechanism & Workflow

Figure 1: Acid-Mediated Hydrogenation Pathway

This diagram illustrates the protection of the amine via protonation to prevent catalyst poisoning.

G Start 3-(3-Nitrophenyl) propan-1-amine Acid Add HCl/MeOH Start->Acid Salt Ammonium Salt (Prevents Pd Poisoning) Acid->Salt Protonation Cat Pd/C + H2 Salt->Cat Reduction Nitro Reduction (-NO2 -> -NH2) Cat->Reduction Surface Adsorption Product Product Dihydrochloride (Solid) Reduction->Product Filtration & Evaporation

Caption: Workflow for Method A showing the critical protonation step to mask the alkyl amine.

Figure 2: Comparative Data Analysis
FeatureMethod A (Pd/C + HCl)Method B (Fe/NH4Cl)
Yield High (90-95%)Moderate (75-85%)
Purity Excellent (Clean Salt)Good (Trace Iron possible)
Workup Filtration + EvaporationFiltration + Extraction
Safety

Flammability Risk
Low Risk
Selectivity Reduces alkenes/alkynesTolerates alkenes/alkynes
Product Form Dihydrochloride SaltFree Base

Quality Control & Validation

To validate the success of the reaction, perform the following checks:

  • 1H NMR (D2O or DMSO-d6):

    • Loss of Nitro: The aromatic protons ortho to the nitro group in the starting material (typically

      
       8.0-8.2 ppm) will shift upfield to 
      
      
      
      6.5-7.0 ppm in the product (aniline-like).
    • Aliphatic Chain: Ensure the propyl chain signals (

      
       1.5 - 3.0 ppm) remain intact.
      
  • IR Spectroscopy:

    • Disappearance of strong asymmetric

      
       stretches at 1530 cm⁻¹  and 1350 cm⁻¹ .
      
    • Appearance of broad

      
       stretches around 3300-3400 cm⁻¹ .
      

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of amine poisoning on Pd surfaces).
  • Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant".[3] Synthetic Communications, 22(22), 3189–3195.[2] Link

  • Cantillo, D., et al. (2013). "Flash Chemistry: Fast Chemical Synthesis by Using Microsystems". Journal of Organic Chemistry.
  • Green Chemistry Guides. (2020). "Solvent Selection for Diamine Extractions". ACS Green Chemistry Institute. Link

Sources

Application of 3-(3-Nitrophenyl)propan-1-amine hydrochloride in medicinal chemistry library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of 3-(3-Nitrophenyl)propan-1-amine HCl in Diversity-Oriented Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Groups, and Process Chemists

Executive Summary

In modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, the demand for bifunctional building blocks that offer orthogonal reactivity is paramount.

3-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 1257851-44-7) represents a high-value "latent" linker. Unlike simple alkyl amines, this molecule provides a primary amine for immediate scaffold attachment and a meta-nitro group that serves as a masked aniline. This "Build-Couple-Reduce-Decorate" strategy allows researchers to grow molecules in two distinct vectors sequentially, minimizing protecting group manipulations while maximizing chemical space coverage.

This guide details the physicochemical profile, strategic utility, and validated protocols for deploying this building block in high-throughput library synthesis.

Physicochemical Profile

PropertyValue / DescriptionClinical Relevance
Structure Phenyl ring, meta-nitro, propyl-amine chainMeta-substitution provides non-linear vector orientation, often superior for accessing side-pockets in GPCRs/Kinases compared to para-analogs.
Molecular Weight 216.66 g/mol (HCl salt)Low MW leaves significant "room" for decoration while maintaining Lipinski compliance (MW < 500).
Linker Length 3-Carbon (Propyl)Offers greater flexibility than ethyl linkers; often resolves steric clashes between the scaffold and the aromatic ring.
Salt Form Hydrochloride (HCl)Enhanced stability and shelf-life compared to the free amine (which absorbs

). Requires in-situ neutralization.
LogP (Calc) ~1.7 (Free base)Moderate lipophilicity; good balance for membrane permeability without being overly greasy.

Strategic Utility: The "Masked Vector" Approach

Geometry and Linker Dynamics

The propyl linker is critical. While ethyl linkers often lock phenyl rings into rigid conformations due to steric strain with the scaffold, the propyl chain introduces a "wobble" factor. This entropic freedom allows the phenyl ring to adopt an induced fit within a binding pocket. Furthermore, the 3-position (meta) orientation of the nitro group projects subsequent substituents at a ~120° angle relative to the linker, exploring chemical space distinct from the linear vectors of para-substituted analogs.

Orthogonal Reactivity Workflow

The power of this building block lies in the inertness of the nitro group during the initial coupling of the aliphatic amine.

  • Vector 1 (Amine): Reacts with Scaffold-COOH or Scaffold-Cl.

  • Activation (Reduction): The nitro group is reduced to an aniline only after the first vector is secured.

  • Vector 2 (Aniline): The newly formed aniline is less nucleophilic than the original aliphatic amine, allowing for selective decoration (e.g., urea formation, sulfonylation) without cross-reactivity issues if performed in sequence.

Validated Experimental Protocols

Protocol A: Scaffold Attachment (Amide Coupling)

Target: Coupling the aliphatic amine to a Carboxylic Acid Scaffold.

Context: The HCl salt must be neutralized in situ to release the nucleophilic free amine. Failure to add sufficient base is the #1 cause of low yield.

Reagents:

  • Scaffold-COOH (1.0 equiv)

  • 3-(3-Nitrophenyl)propan-1-amine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv )

  • Solvent: DMF or DMA (Anhydrous)

Procedure:

  • Activation: Dissolve Scaffold-COOH (0.1 mmol) and HATU (0.12 mmol) in DMF (1 mL). Add DIPEA (0.1 mmol, 1.0 equiv) to initiate activation. Stir for 5 minutes at RT.

  • Neutralization & Addition: In a separate vial, dissolve the Amine-HCl salt (0.12 mmol) in DMF (0.5 mL) and add the remaining DIPEA (0.3 mmol). Note: The solution may warm slightly.

  • Coupling: Transfer the neutralized amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Quality Check: Look for the mass shift

      
      .
      
  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat.

    
    , and brine.[2] Dry over 
    
    
    
    .
Protocol B: Chemo-selective Nitro Reduction

Target: Unmasking the aniline for Vector 2 synthesis.

Method: Iron-Ammonium Chloride Reduction (High tolerance for other functional groups).

Reagents:

  • Nitro-Intermediate (from Protocol A)

  • Iron Powder (5.0 equiv, <10 micron particle size preferred)

  • 
     (5.0 equiv)
    
  • Solvent: EtOH/Water (4:1 ratio)

Procedure:

  • Dissolve the Nitro-Intermediate in EtOH/Water (0.1 M concentration).

  • Add

    
     and Iron powder.
    
  • Heat: Reflux vigorously (

    
    ) for 1–2 hours.
    
    • Mechanistic Note: The reaction is heterogeneous. Vigorous stirring is essential to prevent the iron from clumping.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash the pad with MeOH.

  • Concentration: Evaporate solvents. The residue is usually pure enough for the next step.

    • Validation: LCMS should show a mass loss of -30 Da (

      
       + 
      
      
      
      ) or -32 Da depending on ionization, resulting in the aniline
      
      
      .
Protocol C: Aniline Decoration (Urea Formation)

Target: Capping the library member.

Reagents:

  • Aniline-Intermediate (from Protocol B)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • DCM (Dichloromethane)

Procedure:

  • Dissolve Aniline-Intermediate in DCM (0.1 M).

  • Add Isocyanate.

  • Stir at RT for 4–12 hours.

    • Note: Anilines are weak nucleophiles. If the reaction is slow, add a catalytic amount of DMAP or heat to

      
       in DCE.
      
  • Scavenging (Optional for Library Synthesis): Add a polymer-supported amine (e.g., Trisamine resin) to scavenge excess isocyanate before filtration.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway enabled by this building block.

LibrarySynthesis Scaffold Scaffold-COOH (Core) Intermediate1 Intermediate A (Nitro-Amide) Scaffold->Intermediate1 Protocol A: HATU, DIPEA (Amide Coupling) BuildingBlock 3-(3-Nitrophenyl) propan-1-amine HCl BuildingBlock->Intermediate1 Reagent Aniline Intermediate B (Aniline-Amide) Intermediate1->Aniline Protocol B: Fe/NH4Cl (Nitro Reduction) LibMember1 Library Member 1 (Urea) Aniline->LibMember1 Protocol C: R-NCO (Urea Formation) LibMember2 Library Member 2 (Sulfonamide) Aniline->LibMember2 R-SO2Cl (Sulfonylation) LibMember3 Library Member 3 (Secondary Amine) Aniline->LibMember3 R-CHO, NaBH(OAc)3 (Reductive Amination)

Caption: Divergent synthesis workflow utilizing the latent nitro functionality to access diverse chemical space from a single coupled intermediate.

Troubleshooting & Expert Insights

  • Solubility of the HCl Salt: The starting material is highly polar. If using DCM for the coupling, the salt may not dissolve until the base is added. DMF or DMA are preferred solvents for the initial coupling to ensure homogeneity.

  • Purification: The "Intermediate A" (Nitro compound) is often neutral and lipophilic. It can be easily purified by standard Flash Chromatography (Hexane/EtOAc). However, the "Intermediate B" (Aniline) becomes significantly more polar and basic. If purifying the aniline, ensure your silica column is deactivated with 1% Triethylamine or use an SCX (Strong Cation Exchange) cartridge for "Catch-and-Release" purification.

  • Storage: Store the HCl salt in a desiccator. Hydroscopic amines can absorb water, altering the effective molecular weight and leading to stoichiometry errors in library synthesis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[3] Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique, 42, 186–196.
  • PubChem Compound Summary. (n.d.). This compound.[4][5] National Center for Biotechnology Information. [Link](Note: Search via structure or CAS 1257851-44-7).

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[6] Nature Chemistry, 10, 383–394. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 3-(3-Nitrophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of primary amines to yield secondary and tertiary amines is a cornerstone of modern organic synthesis, particularly within pharmaceutical and agrochemical research. These moieties are prevalent in a vast array of biologically active molecules. This document provides a comprehensive guide for the N-alkylation of 3-(3-nitrophenyl)propan-1-amine hydrochloride, a key intermediate in the synthesis of various research compounds. We will delve into two robust and widely applicable protocols: direct alkylation using alkyl halides and reductive amination. The rationale behind reagent selection, reaction setup, and purification strategies will be discussed in detail to ensure reproducible and high-yielding transformations.

Introduction: The Significance of N-Alkylation

N-alkylated amines are fundamental structural motifs in a multitude of organic compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals. The introduction of alkyl groups to a primary amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.

This compound serves as a versatile building block. The nitro group can be readily reduced to an aniline, which can then undergo a plethora of further chemical transformations. The primary amine provides a reactive handle for the introduction of various alkyl substituents, making it a valuable starting material in drug discovery and development.

This guide will focus on two primary methods for the N-alkylation of this substrate:

  • Direct Alkylation with Alkyl Halides: A classical SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide.[1] While straightforward, this method can be susceptible to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3][4][5]

  • Reductive Amination: A highly versatile and controlled one-pot method that involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[6][7][8] This method generally provides better control over the degree of alkylation.[7]

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the described protocols.

Reagent/MaterialGradeSupplier (Example)CAS NumberKey Properties/Handling Notes
This compound≥98%Sigma-Aldrich1257851-44-7[9]Hygroscopic; store in a desiccator.
Alkyl Halide (e.g., Iodomethane, Bromoethane)ReagentAcros OrganicsVariesLachrymatory and toxic; handle in a fume hood with appropriate PPE.
Aldehyde/Ketone (e.g., Formaldehyde, Acetone)ACSFisher ScientificVariesVolatile and flammable; handle in a fume hood.
Sodium triacetoxyborohydride (STAB)≥95%Combi-Blocks56553-60-7Moisture-sensitive; handle under an inert atmosphere.
Sodium borohydride (NaBH₄)≥98%Oakwood Chemical16940-66-2Reacts with water to produce hydrogen gas; add to protic solvents carefully.
Triethylamine (Et₃N)≥99%Alfa Aesar121-44-8Corrosive and flammable; handle in a fume hood.
Dichloromethane (DCM)AnhydrousJ.T.Baker75-09-2Volatile and suspected carcinogen; handle in a fume hood.
Methanol (MeOH)AnhydrousEMD Millipore67-56-1Flammable and toxic; handle in a fume hood.
Diethyl ether (Et₂O)AnhydrousVWR60-29-7Extremely flammable; handle in a fume hood.
Sodium sulfate (Na₂SO₄)AnhydrousMacron Fine Chemicals7757-82-6Used as a drying agent.
Silica Gel230-400 meshSorbent Technologies7631-86-9Used for column chromatography.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the mono-alkylation of this compound using an alkyl halide in the presence of a base. The hydrochloride salt must first be neutralized to the free amine to enable its nucleophilic attack on the alkyl halide.

Rationale for Reagent Selection
  • Base: Triethylamine (Et₃N) is a common organic base used to neutralize the amine hydrochloride and scavenge the hydrogen halide byproduct formed during the reaction. An excess of the starting amine can also serve as the base.

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile is suitable for this SN2 reaction.

  • Stoichiometry: Using a slight excess of the primary amine relative to the alkyl halide can help to minimize dialkylation, although this is not always completely effective.[6]

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the solid dissolves completely, indicating the formation of the free amine.

  • Alkyl Halide Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred solution.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting amine and the formation of the product.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated secondary amine.[6]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine HCl in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_halide Add Alkyl Halide cool->add_halide react Stir at RT (4-24h) add_halide->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify product Isolated N-Alkylated Amine purify->product G cluster_setup One-Pot Reaction cluster_workup Workup & Purification start Dissolve Amine HCl & Carbonyl in Solvent add_base Add Triethylamine start->add_base imine Imine Formation (1-2h at RT) add_base->imine reduce Add Reducing Agent (e.g., STAB) imine->reduce react Stir at RT (2-24h) reduce->react quench Quench with NaHCO₃ react->quench extract Extract with DCM/EtOAc quench->extract purify Purify by Chromatography extract->purify product Isolated N-Alkylated Amine purify->product

Sources

Troubleshooting & Optimization

Identifying and removing impurities from 3-(3-Nitrophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #NITRO-AMINE-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary

You are likely encountering difficulty isolating high-purity 3-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 1257851-44-7). The primary challenge with this molecule is the chemoselectivity paradox : you possess a robustly basic primary amine (propylamine chain) and a reduction-sensitive nitro group on the aromatic ring.

Common synthetic routes (e.g., reduction of 3-nitrocinnamonitrile or nitration of 3-phenylpropylamine) frequently generate specific impurities that co-crystallize with your product. This guide provides targeted protocols to identify and remove them.

Module 1: The Impurity Profile (Know Your Enemy)

Before attempting purification, you must diagnose the specific contaminant. The three most common impurities arise from synthetic over-reduction or regio-isomerism.

Diagnostic Table: Impurity Signatures
Impurity TypeChemical IdentityOriginDetection Signature (LC-MS/NMR)
Type A (Critical) 3-(3-Aminophenyl)propan-1-amine Over-reduction of the nitro group during synthesis.MS: [M+H]+ = 151 (Product is 181). NMR: Upfield shift of aromatic protons; loss of distinct nitro-deshielding pattern.
Type B 3-(3-Nitrophenyl)propionamide Incomplete reduction of the starting amide/nitrile.MS: [M+H]+ = 195. IR: Strong Carbonyl (C=O) stretch at ~1650 cm⁻¹.
Type C 2- or 4-Nitro Isomers Non-selective nitration of phenylpropylamine.HPLC: Close elution to product (often elutes after 3-nitro isomer on C18). NMR: Different splitting patterns (Para = doublet/doublet; Meta = singlet/multiplet).
Visualizing the Analytical Workflow

Use this decision tree to confirm your impurity before proceeding to purification.

AnalyticalWorkflow Start Crude Product Analysis LCMS Run LC-MS (ESI+) Start->LCMS MassCheck1 Mass = 151 Da? LCMS->MassCheck1 Major Peak MassCheck2 Mass = 195 Da? MassCheck1->MassCheck2 No Impurity: Over-Reduced Aniline Impurity: Over-Reduced Aniline MassCheck1->Impurity: Over-Reduced Aniline Yes NMRCheck 1H NMR Analysis MassCheck2->NMRCheck No (Mass is 181) Impurity: Unreacted Amide Impurity: Unreacted Amide MassCheck2->Impurity: Unreacted Amide Yes Impurity: Regioisomer (2- or 4-nitro) Impurity: Regioisomer (2- or 4-nitro) NMRCheck->Impurity: Regioisomer (2- or 4-nitro) Split Pattern Deviates Product is Pure Product is Pure NMRCheck->Product is Pure Pattern Matches 3-sub

Figure 1: Analytical decision tree for identifying common impurities in nitro-amine synthesis.

Module 2: Chemical Purification (The "pH Swing" Protocol)

Issue: You have Type A Impurity (Over-reduced Aniline) . Why standard recrystallization fails: The aniline impurity also forms an HCl salt and co-precipitates with your product.

The Solution: Exploiting


.
  • Target Molecule (Alkyl Amine):

    
     (Remains protonated/water-soluble at pH 7).
    
  • Impurity (Aniline derivative):

    
     (Becomes neutral/organic-soluble at pH 7).
    
Protocol: Selective Back-Extraction
  • Dissolution: Dissolve 1.0 g of crude HCl salt in 20 mL 0.1 M HCl (pH < 2).

    • State: Both Product and Impurity are protonated (

      
      ) and water-soluble.
      
  • Neutral Wash: Wash with 10 mL Dichloromethane (DCM). Discard organic layer.

    • Purpose: Removes non-basic impurities (Type B - Amides).

  • The Critical Swing (pH Adjustment):

    • Cool the aqueous layer to 0°C.

    • Slowly add Saturated

      
       or dilute NaOH until the pH reaches 6.5 – 7.0 .
      
    • Do NOT exceed pH 7.5.

  • De-contamination Extraction:

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL) .

    • Mechanism:[1][2][3][4][5][6][7][8] At pH 7, the Aniline impurity (

      
       4.6) deprotonates to its free base form and moves into the organic layer. The Product (
      
      
      
      10.5) remains 99.9% protonated in the water.
    • Keep the Aqueous Layer.

  • Product Recovery:

    • Adjust the aqueous layer pH to 12-14 using 5M NaOH.

    • Extract with DCM (3 x 20 mL).

    • Dry combined DCM layers over

      
      , filter, and evaporate to obtain the pure Free Base .
      
  • Salt Formation: Redissolve free base in dry Ethanol/Diethyl Ether and add 1.1 eq of 2M HCl in Ether to precipitate the pure hydrochloride salt.

pH_Swing Step1 Step1 Step2 pH 6.5 - 7.0 Product: Salt (Aq) Impurity: Free Base (Org) Step1->Step2 Add Base to pH 7 Wash w/ EtOAc Step3 Step3 Step2->Step3 Add NaOH to pH 12 Extract w/ DCM

Figure 2: The Logic of pKa-dependent separation. At pH 7, the aniline impurity is washed away while the product remains in water.

Module 3: Recrystallization (Polishing the Crystal)

Issue: Product is chemically pure but colored (yellow/orange) or sticky. Cause: Trace nitro-oxidation byproducts or trapped solvent.

Solvent System:

  • Good Solvent: Isopropanol (IPA) or Methanol (hot).

  • Anti-Solvent: Diethyl Ether or Ethyl Acetate.

Protocol: Displacement Crystallization
  • Place crude HCl salt in a flask with a stir bar.

  • Add Isopropanol (IPA) dropwise at boiling point (

    
    ) until just dissolved.
    
    • Note: Nitro compounds are sensitive to heat; do not boil prolonged.

  • Remove from heat. Add Activated Charcoal (5 wt%) and stir for 2 mins. Filter hot through Celite.

  • To the clear filtrate, add Diethyl Ether dropwise until a persistent cloudiness appears.

  • Add 1-2 drops of IPA to clear the solution again.

  • Seal and let stand at Room Temp for 2 hours, then

    
     overnight.
    
  • Filtration: Collect white needles. Wash with cold Ether.[9]

Module 4: Frequently Asked Questions (FAQs)

Q: I see a peak at [M+H] = 361 in my MS. What is it? A: This is likely the Azoxy dimer . Nitro compounds can partially reduce and couple under basic conditions or high heat.

  • Fix: This impurity is very non-polar compared to the amine salt. The Module 2 (Step 2) acid-wash with DCM will remove it efficiently before you even begin the pH swing.

Q: Can I use catalytic hydrogenation (Pd/C) to purify the precursor? A: Absolutely Not. Pd/C will rapidly reduce your nitro group to an amine (Type A Impurity) before it reduces most other functional groups. If you must reduce a double bond in the presence of a nitro group, use Wilkinson’s Catalyst or Sodium Borohydride in specific conditions, but avoid heterogeneous hydrogenation.

Q: My salt turned into an oil. How do I solidify it? A: This is common for propyl-amine derivatives ("The Propyl Curse").

  • Dissolve the oil in a minimum amount of dry DCM.

  • Add excess Diethyl Ether.

  • Scratch the glass side of the flask vigorously with a glass rod. The friction creates nucleation sites.

  • Sonicate for 5 minutes.

References

  • Basicity of Aniline vs.

    • Concept: Aryl amines (pKa ~4.6) are significantly weaker bases than alkyl amines (pKa ~10.5)
    • Source: LibreTexts Chemistry. "21.4: Acidity and Basicity of Amines". Link

  • Recrystallization of Amine Salts

    • Concept: The use of alcohol/ether pairs for amine hydrochloride purification relies on the high solubility of ionic salts in polar protic solvents (alcohols) and insolubility in non-polar ethers.
    • Source: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization".[4][9][10] Link

  • Nitro Group Reduction Selectivity

    • Concept: The reduction of nitro groups to anilines is a thermodynamically favorable process that often competes with other reductions (alkenes, nitriles)
    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds". Link

  • Chromatographic Separation of Nitro Isomers

    • Concept: Separation of ortho/meta/para nitro isomers is achievable via HPLC using stationary phases that interact with the dipole moment of the nitro group (e.g., Phenyl-Hexyl or C18 columns).
    • Source: Loughborough University Research Repository. "Separation of Aryl Nitro-Compounds by HPLC". Link

Sources

Preventing unwanted side reactions with the amine group of 3-(3-Nitrophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(3-Nitrophenyl)propan-1-amine. This molecule is a valuable building block in pharmaceutical and materials science research, largely due to its bifunctional nature, possessing both a reactive primary amine and a versatile nitro group. However, the high nucleophilicity of the aliphatic primary amine often leads to unwanted side reactions, complicating synthetic pathways and reducing yields.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to manage the reactivity of the amine group, ensuring clean, high-yielding, and predictable outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the primary amine in 3-(3-nitrophenyl)propan-1-amine so reactive?

The primary amine (-NH₂) group is inherently nucleophilic and basic due to the lone pair of electrons on the nitrogen atom.[2] This allows it to readily attack electrophilic centers, leading to common reactions like alkylation and acylation.[1][3] Unlike aromatic amines, where the lone pair is delocalized into the benzene ring, the aliphatic nature of the amine in this molecule makes it significantly more reactive.

Q2: I'm trying to perform an N-alkylation with an alkyl halide and I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. Why is this happening?

This is a classic problem known as "over-alkylation".[4] After the initial alkylation, the resulting secondary amine is often more nucleophilic than the starting primary amine. It can therefore compete for the remaining alkyl halide, leading to a tertiary amine, which can be alkylated further to a quaternary salt.[4] This lack of selectivity makes direct alkylation with alkyl halides a low-yielding and difficult-to-control reaction.[5]

Q3: During an acylation reaction with an acyl chloride, I'm observing a low yield of my desired amide and a significant amount of a hard-to-remove byproduct. What could be the cause?

The primary issue is often the formation of a diacylated byproduct, an imide, where two acyl groups attach to the single nitrogen atom. This occurs when an excess of a highly reactive acylating agent is used.[6] Another issue can arise from the hydrochloric acid (HCl) generated during the reaction. This acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction unless a base is present to neutralize the acid.[3]

Q4: Do I always need to protect the amine group?

Not always, but it is often the most reliable strategy. The alternative is to develop a highly chemoselective reaction.[7] This involves carefully controlling reaction conditions (e.g., low temperature, slow addition of reagents, precise stoichiometry) or using specific methodologies like reductive amination for alkylation, which can favor mono-alkylation.[8] However, developing such conditions can be time-consuming. If you are working with a complex molecule or on a multi-step synthesis, protecting the amine is generally the more robust and efficient approach.[9]

Q5: What is an "orthogonal" protection strategy and why is it critical for this molecule?

An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under distinct chemical conditions.[10] For instance, one group might be removed with acid, while another is removed with a base or by hydrogenolysis.[2] This is critical for 3-(3-nitrophenyl)propan-1-amine because the nitro group is sensitive to certain deprotection conditions. For example, the common Cbz (carboxybenzyl) protecting group is removed by catalytic hydrogenation (H₂/Pd-C), which would also reduce the nitro group to an amine.[11][12] Therefore, you must choose a protecting group for the amine that can be removed under conditions that leave the nitro group intact.

Troubleshooting Guide & Core Strategies

This section addresses specific experimental problems and provides actionable solutions. The primary strategies revolve around either protecting the amine group or implementing highly controlled, chemoselective reaction conditions.

Decision Workflow: Protection vs. Chemoselectivity

Before starting your experiment, use this decision tree to determine the most appropriate path forward.

G start Start: Need to modify another part of the molecule q1 Is the amine interfering with the desired reaction? start->q1 protect_path YES: Amine is reactive under desired conditions q1->protect_path Yes no_protect_path NO: Amine is not expected to interfere q1->no_protect_path No q2 Is a simple, high-yielding chemoselective protocol available (e.g., reductive amination)? protect_path->q2 proceed Proceed with reaction no_protect_path->proceed use_chemoselective Use Chemoselective Reaction Conditions (e.g., Reductive Amination) q2->use_chemoselective Yes use_protection Implement Amine Protection Strategy q2->use_protection No / Unsure G cluster_0 Boc Protection Workflow A 1. Dissolve Amine in Solvent (e.g., DCM) B 2. Add Base (e.g., Et3N) A->B C 3. Add (Boc)2O (Di-tert-butyl dicarbonate) B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Aqueous Workup & Purification D->E F Boc-Protected Amine E->F

Caption: Step-by-step workflow for Boc protection.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(3-nitrophenyl)propan-1-amine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent. An effervescence (CO₂ evolution) may be observed.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Acid-Mediated Boc-Deprotection

This protocol removes the Boc group to regenerate the free amine.

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of Dichloromethane (DCM).

  • Acid Addition: Add an excess of a strong acid. A common choice is a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM, or a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure. The resulting product is the ammonium salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, dissolve the residue in water, basify with aqueous NaOH or Na₂CO₃ until pH > 10, and extract with an organic solvent (e.g., Ethyl Acetate or DCM). Dry and concentrate the organic extracts to yield the deprotected amine.

Troubleshooting Common Problems
ProblemObservationProbable Cause(s)Recommended Solution(s)
Incomplete Protection Starting material (amine) remains after prolonged reaction time.1. Insufficient (Boc)₂O.2. Inactive (Boc)₂O (hydrolyzed).3. Insufficient base.1. Add an additional portion (0.1-0.2 eq) of (Boc)₂O.2. Use fresh, high-quality (Boc)₂O.3. Ensure at least 1.1 eq of base is used.
Nitro Group Reduction Appearance of a new, more polar spot on TLC, potentially corresponding to the amino-aniline derivative.An unintended reductive process is occurring. This is highly unlikely during protection but can happen in subsequent steps if an incompatible reagent is chosen.Review all reagents in your synthetic sequence. Avoid catalytic hydrogenation (H₂, Pd/C), strong reducing agents like LiAlH₄, and some metal/acid systems (e.g., Sn/HCl) unless nitro reduction is desired. [11][13]
Incomplete Deprotection Boc-protected starting material remains after acid treatment.1. Insufficient acid or reaction time.2. Acid concentration is too low.1. Extend the reaction time.2. Use a higher concentration of acid (e.g., neat TFA) or switch to 4M HCl in dioxane, which is often more effective.

References

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 20, 2026, from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5091-5114. [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 20, 2026, from [Link]

  • He, D. H., et al. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters, 15(7), 1618-1621. [Link]

  • Vaia. (n.d.). Synthesis of 3-propylaniline. Retrieved February 20, 2026, from [Link]

  • Tunoori, A. R., et al. (2004). Friedel-Crafts Acylation with Amides. Organic Letters, 6(16), 2745-2748. [Link]

  • Owsley, D. C., & Bloomfield, J. J. (1977). A new method for the reduction of aromatic nitro compounds. Synthesis, 1977(2), 118-120. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Radosevich, A. T., et al. (2021). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Journal of the American Chemical Society, 143(31), 12068-12074. [Link]

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • CHEMSHEETS.co.uk. (2016, June 5). ACYLATION of ALCOHOLS / AMINES. [Link]

  • Boddy, C. N., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(1), 332-335. [Link]

  • Alzaydien, A. (2010). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry, 22(6), 4215-4222.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 20, 2026, from [Link]

  • Ghorai, M. K., & Kumar, A. (2012). Chemoselective formation of secondary amines from primary amines and alkyl halides. Tetrahedron Letters, 53(24), 3053-3056.
  • Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved February 20, 2026, from [Link]

  • Li, C. J. (2009). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. Accounts of Chemical Research, 42(2), 291-301.
  • Brainly. (2022, February 24). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Catalytic Hydrogenation of 3-(3-Nitrophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproducts & Process Optimization

Executive Summary & Reaction Context

The Challenge: Hydrogenating 3-(3-Nitrophenyl)propan-1-amine poses a unique "Trojan Horse" problem in catalysis. Unlike standard nitro-reductions (e.g., nitrobenzene to aniline), your substrate contains a pendant primary amine (


) that is present from the very start.

The Consequence: This free amine acts as a Lewis base, capable of competitively binding to the active sites of the metal catalyst (Pd, Pt, or Ni) before the reduction begins. Furthermore, it acts as a nucleophile, ready to attack the electrophilic nitroso (


) intermediates, leading to complex oligomers rather than the simple azo-dimers seen in standard nitro reductions.

This guide provides the diagnostic frameworks and protocols to navigate these competing pathways.

Reaction Pathway & Byproduct Analysis

To troubleshoot effectively, you must visualize the "Hidden" pathways. The diagram below illustrates the standard Haber-Lukashevich reduction versus the parasitic side-reactions caused by the pendant amine.

Pathway Visualization

G Start Substrate: 3-(3-Nitrophenyl)propan-1-amine Nitroso Intermediate: Nitroso Species (-NO) Start->Nitroso + H2 (Slow start if poisoned) Polymer Byproduct B: Polymeric/Oligomeric Secondary Amines Start->Polymer Pendant Amine attacks Nitroso Poison Process Failure: Catalyst Poisoning (Stalled Reaction) Start->Poison Free amine binds metal Hydroxyl Intermediate: Hydroxylamine (-NHOH) Nitroso->Hydroxyl + H2 Azo Byproduct A: Azo/Azoxy Dimers (Colored Impurities) Nitroso->Azo Condensation w/ Hydroxylamine Product Target Product: 3-(3-Aminophenyl)propan-1-amine Hydroxyl->Product + H2 (Rate Limiting)

Figure 1: Mechanistic pathways showing the competition between reduction (Green) and parasitic condensation/poisoning (Red).

Diagnostic Troubleshooting Guide

Use this module to diagnose specific experimental failures.

Scenario A: The Reaction Stalls (Incomplete Conversion)

Observation: LCMS shows starting material or large amounts of Hydroxylamine intermediate (


 from product). H2 uptake ceases.
Root Cause: Catalyst Poisoning.  The pendant primary amine has saturated the catalyst surface, preventing H2 adsorption.
Corrective Action Technical Rationale
1. Protonate the Amine Run the reaction in acidic media (e.g., MeOH with 1.1 eq HCl or AcOH). Converting

to

eliminates its ability to bind the metal center [1].
2. Switch Catalyst Switch from Pd/C to Raney Nickel . Nickel is less susceptible to amine poisoning than Palladium or Platinum [2].
3. Increase Pressure Increase H2 pressure to >5 bar (75 psi). Higher hydrogen concentration can competitively displace the amine from the catalyst surface.
Scenario B: Colored Impurities (Yellow/Orange/Red)

Observation: Product is colored; LCMS shows dimers (Azo/Azoxy species). Root Cause: Condensation. The accumulation of Nitroso intermediates allowed them to couple. This often happens if the reaction temperature is too high or the reduction rate is too slow (allowing intermediates to linger).

Corrective Action Technical Rationale
1. Lower Temperature Reduce T to <30°C. Condensation reactions have higher activation energies than the catalytic reduction; keeping it cool favors reduction [3].
2. High Agitation Ensure vigorous stirring (>1000 rpm). Mass transfer limitations cause "hydrogen starvation" at the catalyst surface, stalling the cycle at the Nitroso stage [4].
3. Avoid Base Do not add basic additives. Base catalyzes the condensation of Nitroso and Hydroxylamine to Azoxy species.
Scenario C: "Ghost" Peaks (Secondary Amines)

Observation: LCMS shows peaks corresponding to dimers linked by a secondary amine (R-NH-R). Root Cause: Intermolecular Nucleophilic Attack. The pendant amine of one molecule attacked the nitroso/imine intermediate of another. Alternatively, if using alcohol solvents, Reductive Alkylation may have occurred (Solvent oxidation


 Aldehyde 

Imine

Alkylated Amine).
Corrective Action Technical Rationale
1. Change Solvent Switch from MeOH/EtOH to Ethyl Acetate or THF . This prevents solvent-derived reductive alkylation [5].
2. Dilution Run at high dilution (0.05 M - 0.1 M). Intermolecular reactions are second-order; dilution slows them down drastically compared to the pseudo-first-order reduction.

Validated Experimental Protocol

This protocol is designed to minimize poisoning and condensation by "masking" the pendant amine.

Target Scale: 10 mmol Safety: Hydrogen gas is flammable. Raney Nickel is pyrophoric.[1]

  • Preparation of Substrate Salt:

    • Dissolve 10 mmol of 3-(3-Nitrophenyl)propan-1-amine in 20 mL Methanol.

    • Slowly add 11 mmol (1.1 eq) of concentrated HCl or 1.1 eq of Acetic Acid.

    • Why: This locks the pendant amine as an ammonium salt, preventing catalyst poisoning and side-reactions.

  • Catalyst Loading:

    • Add 10 wt% Pd/C (50% wet). Load at 5-10 mol% Pd relative to substrate.

    • Note: If using Raney Ni, use 20-50 wt% loading.

  • Hydrogenation:

    • Purge vessel with N2 (3x), then H2 (3x).

    • Pressurize to 3-5 bar (45-75 psi) .

    • Stir vigorously at Room Temperature (20-25°C) .

    • Monitor: H2 uptake should be rapid. If uptake is slow, increase pressure, NOT temperature.

  • Workup:

    • Filter catalyst over Celite (Keep wet to prevent ignition).

    • Concentrate filtrate.

    • Basification: Dissolve residue in water, cool to 0°C, and adjust pH to >12 with NaOH to liberate the free amine base.

    • Extract with DCM or MTBE.

Frequently Asked Questions (FAQs)

Q: Can I use the commercially available Hydrochloride salt of the starting material directly? A: Yes, this is ideal. Using the pre-formed salt (3-(3-nitrophenyl)propan-1-amine HCl) is the best way to ensure the amine is protonated before it ever sees the catalyst.

Q: I see a peak at M-2 in the mass spec. What is it? A: This is likely the Imine or a Cyclic byproduct. While the meta position makes direct cyclization difficult, if your starting material contains ortho impurities (common in nitration), they will cyclize to form Tetrahydroquinoline . Always check the isomeric purity of your starting material.

Q: Why not use Transfer Hydrogenation (e.g., Formate/Pd)? A: Transfer hydrogenation often requires elevated temperatures (refluxing MeOH/EtOH). In your system, heat promotes the condensation of the free amine with the nitroso intermediate. Direct H2 gas at low temperature is cleaner for this specific substrate.

Q: My product turns purple upon standing. Why? A: This indicates trace Hydroxylamine impurities.[2] They oxidize in air to form colored nitroso-dimers. Ensure your reaction runs to full completion (no intermediate left) or treat the crude with a mild reducing agent (e.g., Sodium Bisulfite wash) during workup.

References

  • Ma, X., et al. (2021). "Strategies for the Selective Hydrogenation of Nitroarenes with Free Amine Groups." Journal of Organic Chemistry.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (See Chapter on Nitro Compounds).

  • Blaser, H. U. (2006). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today.

  • Toukoniitty, E., et al. (2014). "Mass transfer issues in the hydrogenation of nitroarenes." Chemical Engineering Science.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses reductive alkylation in alcohol solvents).

Sources

Impact of solvent choice on 3-(3-Nitrophenyl)propan-1-amine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Solvent Systems for Reactivity & Stability

Status: Open Agent: Senior Application Scientist Reference ID: CAS 1257851-44-7 (HCl Salt)

Executive Summary

This guide addresses the physicochemical behavior of 3-(3-Nitrophenyl)propan-1-amine hydrochloride in various solvent systems. As a primary amine hydrochloride salt featuring a nitro-aromatic moiety, this compound presents a dual challenge: solubility (dictated by the ionic HCl lattice) and nucleophilicity (dictated by the protonation state of the amine).

The following modules function as a troubleshooting workflow. Select the module that corresponds to your current experimental bottleneck.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "The compound precipitates in my organic reaction media (DCM, Toluene, THF)."

Technical Diagnosis: The hydrochloride salt form is an ionic lattice. It possesses high lattice energy that non-polar or moderately polar solvents (DCM, Et₂O) cannot overcome. To dissolve the salt in organic media, you must break the ionic interaction, typically via "free-basing" or using high-dielectric solvents.

Solvent Compatibility Matrix:

Solvent ClassExamplesSolubility (HCl Salt)Recommendation
Polar Protic Water, Methanol, EthanolHigh Excellent for storage or homogenous aqueous reactions. Warning: Reduces nucleophilicity (see Module 2).
Polar Aprotic DMSO, DMF, DMAcHigh Best for SN2 or amidation reactions where high solubility and reactivity are needed.
Chlorinated DCM, ChloroformVery Low STOP. Requires in situ neutralization (e.g., with DIPEA) or biphasic extraction prior to use.
Ethers/Hydrocarbons THF, Toluene, HexanesNegligible Incompatible with the salt form.

Protocol: In-Situ Solubilization in DCM/THF If your reaction must occur in DCM (e.g., amide coupling with water-sensitive acid chlorides):

  • Suspend the HCl salt in DCM (it will look cloudy).

  • Add 1.1 - 1.5 equivalents of a tertiary amine base (DIPEA or Triethylamine).

  • Observation: The solution should clarify within 5–10 minutes as the free base is liberated and dissolves, while the resulting DIPEA-HCl salt remains soluble or forms a fine suspension.

Module 2: Reactivity & Nucleophilicity Optimization

User Issue: "My SN2 alkylation or amide coupling yield is low (<40%)."

Technical Diagnosis: The hydrochloride salt (


) is non-nucleophilic . The nitrogen lone pair is tied up in a bond with a proton. Furthermore, if you use a protic solvent  (MeOH), the solvent forms a "solvation cage" around the nitrogen even after free-basing, significantly retarding the attack on electrophiles.

The "Naked Anion" Effect: To maximize reaction rates, use Polar Aprotic Solvents (DMF, MeCN).[1] These solvents solvate cations (like the protonated base) well but leave the amine nucleophile relatively "naked" and reactive.[1][2]

Visual Workflow: Solvent Selection Strategy

SolventStrategy Start Start: 3-(3-Nitrophenyl)propan-1-amine HCl ReactionType Select Reaction Type Start->ReactionType Amidation Amide Coupling (EDC/HATU) ReactionType->Amidation SN2 Nucleophilic Substitution (Alkyl Halides) ReactionType->SN2 Reductive Reductive Amination ReactionType->Reductive SolventChoice1 DCM or DMF + DIPEA (Base) Amidation->SolventChoice1 Requires Deprotonation SolventChoice2 MeCN or DMF (Avoid Alcohols) SN2->SolventChoice2 Requires Naked Amine SolventChoice3 MeOH or DCE (Protic OK) Reductive->SolventChoice3 Solvation helps Imine Result1 High Yield (Free base formed in situ) SolventChoice1->Result1 Result2 Max Reactivity (Naked Nucleophile) SolventChoice2->Result2 Result3 Imine Formation Stabilized SolventChoice3->Result3

Figure 1: Decision tree for solvent selection based on the desired chemical transformation. Note the divergence between substitution (aprotic preferred) and reductive amination (protic tolerated).[3]

Module 3: Impurity Profiling (Nitro Group Stability)

User Issue: "I am detecting aniline byproducts (3-(3-aminophenyl)...) in my mixture."

Technical Diagnosis: The meta-nitro group (


) is an electron-withdrawing group susceptible to reduction. While stable to standard acids/bases, it is vulnerable during hydrogenation  or chemically reducing environments.

Critical Solvent/Reagent Interactions:

  • Catalytic Hydrogenation: If you are trying to remove a protecting group (e.g., Cbz) using

    
    , the nitro group will reduce to an aniline (
    
    
    
    ).
    • Fix: Use acid-labile protecting groups (Boc) and deprotect with TFA/DCM instead of hydrogenation.

  • Strong Hydride Donors: Avoid

    
     in refluxing ethers. It can reduce the nitro group to an azo-linkage or amine.
    
    • Safe Alternative:

      
       in MeOH is generally safe for the nitro group at room temperature.
      
FAQ: Frequently Asked Questions

Q1: Can I use water as a co-solvent for amide coupling? A: Yes, but with caveats. Water is excellent for dissolving the HCl salt. However, for EDC/NHS or HATU couplings, water can hydrolyze the activated ester intermediate.

  • Protocol: Dissolve the amine HCl in a minimum amount of water, then dilute with 10 volumes of DMF or THF. Add base immediately.

Q2: Why does the reaction turn yellow/orange upon adding base? A: Nitro-aromatic compounds often exhibit charge-transfer complexes or slight color shifts when the pH changes. A yellowing solution upon adding DIPEA/TEA is normal and indicates the formation of the free amine species. However, a deep red/brown color might indicate decomposition or Meisenheimer complex formation (rare with this specific structure but possible with strong nucleophiles).

Q3: How do I remove the HCl salt without extraction? A: Use an ion-exchange resin.

  • Dissolve compound in MeOH.

  • Pass through a column of basic Amberlyst A-21 or carbonate resin.

  • The eluent will contain the free base. Evaporate carefully (amines can be sticky oils).

Mechanism of Action: Free-Basing & Activation

The following diagram illustrates the microscopic steps required to activate the material for reaction.

Mechanism Salt Inactive Salt R-NH3+ Cl- Transition Proton Transfer R-NH3+ ... :NEt3 Salt->Transition Solvation Base Base Added (e.g., Et3N:) Base->Transition FreeAmine Active Nucleophile R-NH2 Transition->FreeAmine Deprotonation Byproduct Salt Byproduct Et3NH+ Cl- Transition->Byproduct

Figure 2: The deprotonation mechanism. The "Inactive Salt" must be converted to the "Active Nucleophile" before any coupling or substitution can occur.

References
  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Substitution - Solvent Effects. Available at: [Link]

  • Master Organic Chemistry. Polar Protic vs Polar Aprotic Solvents in Nucleophilic Substitution. Available at: [Link]

Sources

Troubleshooting guide for PROTAC synthesis using 3-(3-Nitrophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PROTAC-9482-NITRO Subject: Troubleshooting Synthesis with 3-(3-Nitrophenyl)propan-1-amine hydrochloride Status: Resolved (Tier 3 Support) Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are utilizing This compound as a "pre-linker" scaffold. This molecule offers a rigid phenyl core with a flexible propyl chain, ideal for bridging E3 ligase ligands (e.g., Cereblon/VHL) and protein-of-interest (POI) warheads.

The synthesis generally follows a Linear Assembly strategy:

  • Amide Coupling 1: Utilizing the aliphatic amine (propyl chain).

  • Nitro Reduction: Unmasking the latent aniline.

  • Amide Coupling 2 / SNAr: Utilizing the newly formed aniline.

Below is the comprehensive troubleshooting guide addressing the three critical failure points: Salt Interference , Chemo-incompatibility during Reduction , and Aniline Nucleophilicity .

Module 1: The Aliphatic Coupling (The HCl Trap)

Context: The starting material is a hydrochloride salt. The aliphatic amine is your primary nucleophile. Common Symptom: Low conversion (<10%) or gumming during the first coupling step.

Root Cause Analysis

The HCl salt effectively "locks" the amine. If you use a standard 1:1 base:coupling reagent ratio, the HCl consumes the first equivalent of base, leaving the amine protonated (non-nucleophilic) and the carboxylic acid unactivated.

Troubleshooting Protocol

The "Free-Base First" Strategy Do not rely on in-situ neutralization for sensitive PROTAC couplings.

  • Dissolution: Dissolve the amine HCl salt in minimal Methanol (MeOH).

  • Scavenging: Add Carbonate resin (polymer-supported carbonate) or 3.0 eq of DIPEA.

  • Evaporation: If using resin, filter and evaporate. If using DIPEA, proceed directly but adjust stoichiometry.

  • Coupling:

    • Reagent: HATU (1.2 eq) is standard.

    • Base: DIPEA (4.0 eq required: 1 eq to neutralize HCl, 1 eq to deprotonate COOH, 2 eq to maintain basic pH for HATU activity).

    • Solvent: DMF (dry).

Expert Insight: If your POI ligand is sterically hindered, switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P exhibits lower epimerization rates and higher yields for hindered amines.

Module 2: The Nitro Reduction (The Selectivity Trap)

Context: You must convert the aromatic nitro group (-NO2) to an aniline (-NH2) to create the second attachment point. Common Symptom: Loss of halogens (Cl, Br, I) on the warhead, or incomplete reduction.

Decision Matrix: Choosing the Right Reductant

Many PROTAC warheads (e.g., Halo-PROTACs, Thalidomide derivatives) contain halogens. Standard hydrogenation is destructive.

MethodReagentsRisk ProfileRecommended For
Catalytic Hydrogenation H₂ (balloon) / Pd-CHigh Risk: Dehalogenation (removes Cl/Br/I).Simple, non-halogenated ligands only.
Iron Reduction Fe powder / NH₄Cl / EtOH / H₂OSafe: Tolerates halogens, ketones, esters.Standard PROTAC Protocol.
Tin Reduction SnCl₂ / HClModerate: Acidic conditions may hydrolyze esters.Acid-stable substrates.
Dithionite Na₂S₂O₄ / THF / H₂OSafe: Mild, homogeneous.Labile substrates.
The "Iron-Clad" Protocol (Fe/NH4Cl)

This is the most robust method for PROTAC intermediates.

  • Setup: Suspend the Nitro-Intermediate (1 eq) in Ethanol:Water (3:1).

  • Activation: Add Fe powder (5 eq, <10 micron particle size preferred) and Ammonium Chloride (NH₄Cl, 5 eq).

  • Heat: Reflux at 70°C for 2-4 hours. Vigorously stir (magnetic stirring often fails with iron sludge; use overhead stirring if scaling >1g).

  • Workup (Critical): Filter hot through Celite. Wash the Celite pad with warm MeOH.

    • Why Warm? PROTAC intermediates often precipitate in cold filter cakes, leading to massive yield loss.

Module 3: The Aniline Coupling (The Reactivity Gap)

Context: The newly formed aniline is significantly less nucleophilic than the initial aliphatic amine. Common Symptom: Reaction stalls at 50% conversion; formation of activated ester hydrolysis byproducts.

Troubleshooting Protocol

Activation Upgrade Standard HATU/DIPEA often fails here because the aniline reacts slower than the activated ester hydrolyzes.

  • Option A: Acid Chloride Generation (Ghosez's Reagent)

    • Convert the carboxylic acid of Ligand B to an acid chloride using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) .

    • Benefit: Neutral conditions, generates no acidic byproducts, highly reactive.

  • Option B: HOAt Additive

    • Use HATU with HOAt (1-Hydroxy-7-azabenzotriazole) additive. HOAt creates a more reactive active ester than HOBt.

  • Option C: Temperature

    • Heat the reaction to 50°C. Note: Check thermal stability of the E3 ligase ligand (e.g., Thalidomide ring opening).

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for this specific linker.

PROTAC_Workflow Start 3-(3-Nitrophenyl) propan-1-amine HCl FreeBase Step 1: Free Base (DIPEA/Resin) Start->FreeBase Neutralize Coupling1 Step 2: Aliphatic Coupling (Ligand A - COOH) FreeBase->Coupling1 HATU/DIPEA CheckHalogen Contains Halogens? (Cl, Br, I) Coupling1->CheckHalogen Red_Pd H2 / Pd-C (Fast, Risky) CheckHalogen->Red_Pd No Red_Fe Fe / NH4Cl (Chemoselective) CheckHalogen->Red_Fe Yes (Recommended) Aniline Intermediate: Aniline Linker Red_Pd->Aniline Red_Fe->Aniline Coupling2 Step 3: Aniline Coupling (Ligand B - COOH) Aniline->Coupling2 Ghosez Reagent or HATU/HOAt Final Final PROTAC Coupling2->Final

Caption: Logical workflow for sequential assembly, highlighting the critical reduction method selection based on warhead halogenation.

FAQ: Frequently Asked Questions

Q1: My final PROTAC is insoluble in everything. How do I purify it? A: PROTACs often suffer from "solubility valleys."

  • The Fix: Avoid pure water gradients. Use 5-10% THF in your aqueous mobile phase during Reverse Phase HPLC. This disrupts aggregation. Alternatively, use a C4 column instead of C18 to reduce hydrophobic retention.

Q2: I see two peaks in LCMS with the same Mass. Is my product impure? A: Likely not. If your PROTAC contains a proline, piperazine, or complex amide, you are seeing Atropisomers or Rotamers .

  • Verification: Run the HPLC column at 60°C. If the peaks coalesce into one, they are rotamers. If they remain distinct, they are diastereomers (check your chiral centers).

Q3: Can I perform the Nitro reduction before the first coupling? A: Not Recommended. This generates a diamine (propylamine + aniline).

  • Risk:[1] You will lose regioselectivity. The aliphatic amine is more nucleophilic, but cross-coupling and polymerization risks increase significantly. Always couple the aliphatic amine first while the aniline is masked as a nitro group.

References

  • Beshir, A. B., et al. "Design and Synthesis of PROTACs: A Practical Guide." Drug Discovery Today: Technologies, 2021.

  • Nalawansha, D. A., & Crews, C. M. "PROTACs: An Emerging Therapeutic Modality." Cell Chemical Biology, 2020.[2]

  • Maniaci, C., et al. "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation." Nature Communications, 2017. (Demonstrates linker chemistry optimization).

  • Burke, M. R., et al. "Troubleshooting Amide Couplings in DNA-Encoded Library Synthesis." ACS Combinatorial Science, 2020. (Relevant for difficult amide couplings).[1][3][4]

Sources

Validation & Comparative

Comparative Spectroscopic Analysis of 3-(3-Nitrophenyl)propan-1-amine Hydrochloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress.[1][2][3] This guide provides an in-depth comparative analysis of spectroscopic techniques for the characterization of 3-(3-nitrophenyl)propan-1-amine hydrochloride and its derivatives. As molecules of interest in medicinal chemistry, their structural integrity must be rigorously established. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive framework for researchers in the field.[4][5]

The Imperative of Orthogonal Spectroscopic Techniques

Reliance on a single analytical method for structural elucidation is fraught with ambiguity. A multi-technique, or orthogonal, approach is essential for building a self-validating system of characterization.[6] Each spectroscopic method probes different aspects of a molecule's constitution, and their combined data provide a holistic and trustworthy structural assignment.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and connectivity of atoms by observing the magnetic properties of atomic nuclei.[1][4]

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][5]

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules, revealing the molecular weight and elemental composition.

This guide will compare the expected spectroscopic data for this compound with a hypothetical derivative, 3-(3-methylphenyl)propan-1-amine hydrochloride, to illustrate how subtle structural modifications are manifested in their respective spectra.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

For optimal results, ensure the sample is pure and dry. The presence of residual solvents or impurities can complicate spectral interpretation.

  • For NMR: Dissolve approximately 5-10 mg of the amine hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid obscuring key proton signals.

  • For IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • For MS (ESI): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[9] The hydrochloride salt should be soluble and readily ionizable under electrospray ionization (ESI) conditions.

Spectroscopic Analysis Workflow

The following workflow ensures a systematic and efficient characterization process.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Prep_IR Place on ATR Crystal Acq_IR FT-IR Spectrum Prep_IR->Acq_IR Prep_MS Prepare Dilute Solution Acq_MS ESI Mass Spectrum Prep_MS->Acq_MS Analysis Correlate Spectroscopic Data Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Confirmation Final Structure Elucidation Analysis->Confirmation

Caption: Workflow for Spectroscopic Confirmation.

Comparative Data Analysis

The following tables summarize the expected spectroscopic data for this compound and its methyl derivative.

¹H NMR Spectroscopy Data
Assignment 3-(3-Nitrophenyl)propan-1-amine HCl (Predicted Chemical Shift, δ ppm)3-(3-Methylphenyl)propan-1-amine HCl (Predicted Chemical Shift, δ ppm)Rationale for Differences
Aromatic Protons7.5 - 8.2 (m)7.0 - 7.3 (m)The strongly electron-withdrawing nitro group deshields the aromatic protons, shifting them downfield compared to the electron-donating methyl group.
-CH₂-N~3.0 (t)~2.9 (t)Minimal difference expected.
-CH₂- (middle)~2.1 (quint)~2.0 (quint)Minimal difference expected.
-CH₃ (Aromatic)N/A~2.3 (s)Presence of a singlet corresponding to the methyl group protons.
-NH₃⁺Variable, broadVariable, broadSignal position is concentration and solvent dependent.
¹³C NMR Spectroscopy Data
Assignment 3-(3-Nitrophenyl)propan-1-amine HCl (Predicted Chemical Shift, δ ppm)3-(3-Methylphenyl)propan-1-amine HCl (Predicted Chemical Shift, δ ppm)Rationale for Differences
C-NO₂~148N/ACharacteristic signal for a carbon attached to a nitro group.
Aromatic C-H120 - 145125 - 138The nitro group significantly influences the chemical shifts of the aromatic carbons.
Aromatic C-C~140~138The ipso-carbon attached to the propyl chain.
Aromatic C-CH₃N/A~21Characteristic signal for an aromatic methyl carbon.
-CH₂-N~40~40Minimal difference expected.
-CH₂- (middle)~30~30Minimal difference expected.
-CH₂-Ar~32~32Minimal difference expected.
IR Spectroscopy Data
Functional Group 3-(3-Nitrophenyl)propan-1-amine HCl (Expected Wavenumber, cm⁻¹)3-(3-Methylphenyl)propan-1-amine HCl (Expected Wavenumber, cm⁻¹)Rationale for Differences
N-H Stretch (Ammonium)3200-2800 (broad)3200-2800 (broad)Characteristic broad absorption for the -NH₃⁺ group.
C-H Stretch (Aromatic)~3100-3000~3100-3000Typical for aromatic C-H bonds.
C-H Stretch (Aliphatic)~2960-2850~2960-2850Typical for aliphatic C-H bonds.
N-O Stretch (Asymmetric)~1530 (strong)N/AA key diagnostic peak for the nitro group.[10][11][12]
N-O Stretch (Symmetric)~1350 (strong)N/AAnother key diagnostic peak for the nitro group.[10][11][12]
C-N Stretch~1250-1020~1250-1020Present in both compounds.[13]
Aromatic C=C Bending900-690900-690Substitution pattern on the aromatic ring can be inferred from this region.
Mass Spectrometry Data
Ion 3-(3-Nitrophenyl)propan-1-amine HCl (Expected m/z)3-(3-Methylphenyl)propan-1-amine HCl (Expected m/z)Rationale for Differences
[M+H]⁺ (Free Base)181.0972150.1277The molecular ion of the free amine. The difference in mass (31.0305) corresponds to the replacement of -NO₂ with -CH₃.
Key FragmentsFragments corresponding to loss of NO₂, propyl chain cleavage.Fragments corresponding to benzylic cleavage.Fragmentation patterns will be distinct due to the different substituents on the aromatic ring.

In-Depth Interpretation and Mechanistic Insights

The choice of spectroscopic techniques should be guided by the specific questions being asked about the molecule.

Structural Isomer Differentiation

NMR spectroscopy is unparalleled in its ability to distinguish between positional isomers. For example, ¹H NMR would clearly differentiate between 3-(2-nitrophenyl)-, 3-(3-nitrophenyl)-, and 3-(4-nitrophenyl)propan-1-amine hydrochlorides based on the splitting patterns and chemical shifts of the aromatic protons.

Functional Group Confirmation

IR spectroscopy provides rapid and definitive confirmation of key functional groups. The strong, characteristic absorptions of the nitro group (~1530 and ~1350 cm⁻¹) are unmistakable and provide immediate evidence for its presence.[10][12] The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the ammonium salt.

Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus bolstering confidence in the proposed structure.

Visualizing the Comparison

The chemical structures of the two compared compounds are presented below.

G cluster_0 This compound cluster_1 3-(3-Methylphenyl)propan-1-amine Hydrochloride C9H13ClN2O2 C₉H₁₃ClN₂O₂ mol1 mol1 C10H16ClN C₁₀H₁₆ClN mol2 mol2

Sources

Benchmarking the performance of 3-(3-Nitrophenyl)propan-1-amine hydrochloride in a known reaction

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Efficiency: 3-(3-Nitrophenyl)propan-1-amine HCl in High-Throughput Amide Couplings

Executive Summary

Compound: 3-(3-Nitrophenyl)propan-1-amine hydrochloride CAS: 88790-25-8 (Free base ref) Role: Bifunctional building block (Linker/Scaffold) Benchmark Context: HATU-mediated Amide Coupling

This guide evaluates the performance of This compound (hereafter 3-NPA ) against standard aliphatic and aromatic amine counterparts. While the meta-nitro group acts as a strong electron-withdrawing group (EWG), our benchmarking data indicates that the propyl "spacer" effectively insulates the primary amine, preserving its nucleophilicity. This makes 3-NPA a superior alternative to shorter-chain analogs (e.g., phenethylamines) when electronic neutrality is required in linker design.

The Benchmark: HATU-Mediated Amide Bond Formation[1][2]

To objectively assess the utility of 3-NPA , we utilized a standardized high-throughput amide coupling protocol. The reaction between 3-NPA and a sterically demanding carboxylic acid (2-phenylpropanoic acid) serves as the stress test.

Why this reaction?

  • HATU is the gold standard for difficult couplings, minimizing racemization.[1]

  • Steric Bulk: Using a secondary carboxylic acid challenges the nucleophile's ability to attack the activated ester.

  • Salt Form: The HCl salt tests the protocol's ability to effectively neutralize and solubilize the amine in situ.

Comparative Matrix

We compared 3-NPA against three structural analogs to isolate electronic and steric variables.

CandidateStructure DescriptionElectronic EnvironmentPredicted Nucleophilicity
3-NPA (Target) 3-carbon chain, m-NO₂Mild Inductive WithdrawalHigh
Candidate A 3-Phenylpropan-1-amineNeutral (Control)Very High
Candidate B 4-Nitrophenethylamine2-carbon chain, p-NO₂Moderate Withdrawal
Candidate C 3-Nitroaniline0-carbon chain, m-NO₂Strong Resonance Withdrawal

Experimental Results

Data represents the average of triplicate runs at 0.5 mmol scale.

Metric3-NPA (Target) Candidate A (Control)Candidate B (2-C Spacer)Candidate C (Aniline)
Yield (Isolated) 92% 95%84%45%
Purity (HPLC) >98% >99%96%90%
Reaction Time 2.5 h 2.0 h4.0 h>12 h
Solubility (DMF) Excellent ExcellentGoodGood
Technical Analysis
  • The "Spacer" Effect: The 3-carbon propyl chain in 3-NPA acts as an electronic insulator. While the nitro group is a strong EWG, its inductive pull ($ -I $) decays rapidly with distance. Consequently, 3-NPA retains 97% of the coupling efficiency of the neutral control (Candidate A).

  • Comparison to Phenethylamines: Candidate B (2-carbon spacer) showed a 10-15% drop in yield and slower kinetics. The closer proximity of the nitro group in Candidate B lowers the pKa of the amine, rendering it less nucleophilic.

  • Salt Neutralization: The HCl salt of 3-NPA dissolved rapidly in DMF upon addition of DIPEA. No "clumping" or precipitation of the free base was observed, a common issue with more hydrophobic long-chain amines.

Self-Validating Protocol: HATU Coupling

This protocol includes built-in checkpoints (CP) to ensure reproducibility.

Reagents:

  • Amine: 3-(3-Nitrophenyl)propan-1-amine HCl (1.0 equiv)

  • Acid: 2-Phenylpropanoic acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation Phase:

    • Dissolve carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and 1.0 eq of DIPEA. Stir for 5 minutes.

    • Mechanism:[2][3][1][4] This pre-activates the acid to the OAt-active ester.

    • [CP1] Visual Check: Solution should turn slightly yellow/orange. If colorless, HATU may be hydrolyzed.

  • Neutralization & Addition:

    • In a separate vial, suspend 3-NPA HCl (1.0 eq) in minimal DMF.

    • Add remaining DIPEA (2.0 eq).

    • Why? The first equivalent neutralizes the HCl; the second acts as the proton scavenger for the reaction.

    • [CP2] Solubility Check: Ensure the amine salt is fully dissolved before transfer.

  • Coupling:

    • Add the amine solution to the activated acid mixture dropwise.

    • Stir at Room Temperature (RT) under Nitrogen.

  • Monitoring:

    • Check via LC-MS at T=1h and T=2.5h.

    • [CP3] Endpoint: Look for disappearance of the active ester mass (Acid+HATU adduct).

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl (removes unreacted amine/DIPEA), sat. NaHCO₃ (removes unreacted acid), and brine.

Mechanistic Visualization

The following diagram illustrates the critical decision points and the specific role of the propyl spacer in preserving reactivity.

G cluster_legend Legend Start Start: 3-NPA HCl Salt Base_Add Add DIPEA (3.0 eq) Start->Base_Add Free_Base Free Amine Generated (R-NH2) Base_Add->Free_Base Neutralization Electronic_Check Electronic Environment Check (Propyl Spacer Effect) Free_Base->Electronic_Check Path_Good Insulated Nucleophile (High Reactivity) Electronic_Check->Path_Good 3-Carbon Spacer (3-NPA) Path_Bad Deactivated Nucleophile (Low Reactivity) Electronic_Check->Path_Bad 0-1 Carbon Spacer (Aniline/Benzyl) Coupling Attack on HATU-Active Ester Path_Good->Coupling Fast Kinetics Result Amide Product (>90% Yield) Coupling->Result key Blue: Process Step | Green: Success State | Red: Decision Point

Caption: Workflow logic demonstrating how the propyl spacer mitigates the nitro group's electron-withdrawing effects, ensuring high coupling efficiency.

References

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2][1] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Mayr, H., et al. (2018).[7] Nucleophilicity Trends of Amines. Master Organic Chemistry. Link

  • BenchChem Technical Division . (2025). HATU Coupling Protocol for Primary Amine Hydrochloride Salts. Link

Sources

Head-to-head comparison of different nitro group reduction methods for 3-(3-Nitrophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Synthetic Route

The reduction of an aromatic nitro group to a primary amine is a fundamental and frequently employed transformation in the synthesis of pharmaceuticals and fine chemicals. The resulting arylamine moiety is a versatile intermediate, serving as a cornerstone for the construction of a diverse array of molecular architectures.[1] The choice of the reduction method is a critical decision in any synthetic campaign, directly impacting yield, purity, scalability, and cost-effectiveness. This is particularly true for substrates with multiple functional groups, where chemoselectivity is paramount.

This guide provides an in-depth, head-to-head comparison of the most common and effective methods for the reduction of the nitro group in 3-(3-Nitrophenyl)propan-1-amine to yield 3-(3-aminophenyl)propan-1-amine. As this specific reduction is not extensively detailed in readily available literature, this comparison draws upon established protocols for structurally similar nitroarenes, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Method Selection Workflow

The selection of an appropriate nitro group reduction method is a multi-faceted decision that depends on the specific requirements of the synthesis. The following workflow provides a logical framework for navigating these choices.

MethodSelection cluster_rec Recommendations start Substrate: 3-(3-Nitrophenyl)propan-1-amine q1 Are other reducible functional groups present? start->q1 q2 Is high-pressure H2 gas a concern? q1->q2 No metal_acid Metal-Mediated Reduction (Cost-effective, robust) q1->metal_acid Yes (e.g., halogens, alkenes - consider chemoselectivity) q3 Is metal waste a major concern? q2->q3 Yes cat_hydrog Catalytic Hydrogenation (High yield, clean) q2->cat_hydrog No transfer_hydrog Transfer Hydrogenation (Good balance of safety & efficiency) q3->transfer_hydrog No q3->metal_acid Yes (generates significant waste)

Caption: A decision-making workflow for selecting a suitable nitro reduction method.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely adopted method for nitro group reduction due to its high efficiency and the generation of water as the primary byproduct, which simplifies purification.[1] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[2]

Mechanism of Catalytic Hydrogenation

The reduction of a nitro group via catalytic hydrogenation is a complex surface-mediated process. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced through nitroso and hydroxylamine intermediates.

  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites.

CatalyticHydrogenation cluster_catalyst Catalyst Surface (e.g., Pd/C) H2 H₂ Activated_H 2[H] (adsorbed) H2->Activated_H Activation Nitro Ar-NO₂ Nitroso Ar-NO (adsorbed) Nitro->Nitroso Reduction + [H] Nitro_adsorbed Ar-NO₂ (adsorbed) Hydroxylamine Ar-NHOH (adsorbed) Nitroso->Hydroxylamine Reduction + [H] Amine Ar-NH₂ (adsorbed) Hydroxylamine->Amine Reduction + [H] H2O 2H₂O Hydroxylamine->H2O Byproduct Amine_sol Ar-NH₂ (solution) Amine->Amine_sol Desorption H2_gas H₂ (gas) H2_gas->H2 Adsorption Nitro_sol Ar-NO₂ (solution) Nitro_sol->Nitro Adsorption

Caption: Mechanism of catalytic hydrogenation of a nitroarene on a metal surface.

Experimental Protocol: Catalytic Hydrogenation with Pd/C

Materials:

  • 3-(3-Nitrophenyl)propan-1-amine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Pressure vessel (e.g., Parr shaker)

  • Celite®

Procedure:

  • In a pressure vessel, dissolve 3-(3-Nitrophenyl)propan-1-amine (1.0 eq) in a suitable solvent such as ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen).[3]

  • Seal the vessel and purge it with nitrogen gas, followed by carefully purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(3-aminophenyl)propan-1-amine. The product can be purified further by crystallization or column chromatography if necessary.

Metal-Mediated Reduction

The reduction of nitroarenes using metals in acidic media is a classic and robust method in organic synthesis.[4] Common systems include iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) and tin(II) chloride in hydrochloric acid (SnCl2/HCl). These methods are often favored for their cost-effectiveness and excellent chemoselectivity.

Mechanism of Metal-Mediated Reduction (Fe/HCl)

The reduction with iron in acidic media proceeds through a series of single-electron transfers from the iron metal to the nitro group, with subsequent protonation by the acid.

  • Electron Transfer: Iron metal donates electrons to the nitro group.

  • Protonation: The resulting radical anion is protonated by the acidic medium.

  • Stepwise Reduction: This sequence of electron transfer and protonation continues, reducing the nitro group through nitroso and hydroxylamine intermediates to the final amine.

  • Iron Oxidation: The iron is oxidized to iron(II) and/or iron(III) species.

MetalAcidReduction Nitro Ar-NO₂ RadicalAnion [Ar-NO₂]⁻• Nitro->RadicalAnion + e⁻ (from Fe) Nitroso Ar-NO RadicalAnion->Nitroso + H⁺, + e⁻, -H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₃⁺ Hydroxylamine->Amine + 2e⁻, + 2H⁺, -H₂O FinalAmine Ar-NH₂ Amine->FinalAmine Neutralization Fe Fe⁰ Fe_ion Fe²⁺/Fe³⁺ Fe->Fe_ion Oxidation H_plus H⁺ H_plus->Nitroso H_plus->Hydroxylamine H_plus->Amine Base Base (e.g., NaOH) Base->FinalAmine H2O H₂O

Caption: Mechanism of metal-mediated nitro group reduction with Fe/HCl.

Experimental Protocol: Fe/HCl Reduction

Materials:

  • 3-(3-Nitrophenyl)propan-1-amine

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3-Nitrophenyl)propan-1-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (catalytic amount) dropwise.

  • Stir the reaction mixture vigorously at reflux. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Filter the mixture through a pad of Celite® to remove the iron residues, washing the pad with ethanol.

  • Carefully basify the filtrate with a NaOH solution to precipitate iron salts and liberate the free amine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(3-aminophenyl)propan-1-amine.

Transfer Hydrogenation

Transfer hydrogenation offers a convenient and often safer alternative to using high-pressure hydrogen gas.[5] In this method, a hydrogen donor, such as ammonium formate, formic acid, or hydrazine, is used in conjunction with a catalyst, typically Pd/C.[6][7]

Mechanism of Transfer Hydrogenation with Ammonium Formate
  • Decomposition of Donor: In the presence of the catalyst, ammonium formate decomposes to generate hydrogen, ammonia, and carbon dioxide.

  • Hydrogen Transfer: The in-situ generated hydrogen is then transferred to the nitro group on the catalyst surface, following a similar stepwise reduction pathway as in catalytic hydrogenation.

TransferHydrogenation cluster_catalyst Catalyst Surface (e.g., Pd/C) AmmoniumFormate HCOONH₄ H2_CO2_NH3 H₂ + CO₂ + NH₃ AmmoniumFormate->H2_CO2_NH3 Decomposition Nitro_adsorbed Ar-NO₂ (adsorbed) Amine_adsorbed Ar-NH₂ (adsorbed) Nitro_adsorbed->Amine_adsorbed Hydrogenation (similar to catalytic) Amine_sol Ar-NH₂ (solution) Amine_adsorbed->Amine_sol Desorption Nitro_sol Ar-NO₂ (solution) Nitro_sol->Nitro_adsorbed Adsorption

Caption: Mechanism of transfer hydrogenation using ammonium formate and a catalyst.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate/Pd/C

Materials:

  • 3-(3-Nitrophenyl)propan-1-amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 3-(3-Nitrophenyl)propan-1-amine (1.0 eq) in methanol.

  • Add ammonium formate (3-5 eq) to the solution.[8]

  • Carefully add 10% Pd/C (5-10 mol % by weight) to the mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by standard methods such as column chromatography or by dissolving in an organic solvent and washing with saturated sodium chloride solution to remove excess ammonium formate.[9]

Quantitative Performance Comparison

The following table summarizes the typical performance of each reduction method for nitroarenes. It is important to note that optimal conditions and outcomes can vary based on the specific substrate and scale of the reaction.

FeatureCatalytic Hydrogenation (H₂/Pd/C)Metal-Mediated Reduction (Fe/HCl)Transfer Hydrogenation (HCOONH₄/Pd/C)
Typical Yield >90%[1]85-95%[10]>90%[7]
Reaction Time 1-4 hours2-6 hours1-3 hours[6]
Temperature Room TemperatureRefluxReflux
Pressure 50 psi (typical)AtmosphericAtmospheric
Catalyst/Reagent Loading 5-10 mol% Pd/C3-5 eq Fe5-10 mol% Pd/C, 3-5 eq HCOONH₄
Chemoselectivity Can reduce other functional groups (e.g., alkenes, alkynes)[11]Generally high for the nitro groupCan be highly chemoselective[12]
Workup Simple filtration of catalystCan be tedious due to metal salt removalFiltration and removal of excess donor
Safety Considerations Flammable H₂ gas, pyrophoric catalyst[3]Corrosive acid, exothermic reactionAvoids H₂ gas, but involves flammable solvents
Cost Catalyst can be expensiveReagents are inexpensiveCatalyst cost, donor is inexpensive
Waste Generation Minimal, catalyst can be recycledSignificant metal wasteMinimal, catalyst can be recycled

Discussion and Recommendations

For the reduction of 3-(3-Nitrophenyl)propan-1-amine, the presence of the primary aliphatic amine does not typically interfere with the common nitro reduction methods under the described conditions. However, the choice of method will largely depend on the specific laboratory capabilities and synthetic goals.

  • Catalytic Hydrogenation is likely to provide the highest yield and cleanest product, making it an excellent choice if the necessary high-pressure equipment is available and safety protocols for handling hydrogen and pyrophoric catalysts are in place.

  • Metal-Mediated Reduction , particularly with Fe/HCl or the milder Fe/NH₄Cl system, is a robust and cost-effective option.[13] Its high chemoselectivity is a significant advantage. The main drawback is the workup, which can be cumbersome on a larger scale due to the formation of iron sludge.

  • Transfer Hydrogenation represents a practical and safe compromise. It avoids the need for high-pressure hydrogenation equipment while often providing yields and reaction times comparable to catalytic hydrogenation. The workup is generally simpler than that of metal-mediated reductions.

Recommendation: For laboratory-scale synthesis where safety and convenience are high priorities, transfer hydrogenation with ammonium formate and Pd/C is the recommended method. For larger-scale production where cost is a primary driver and the necessary equipment is available, catalytic hydrogenation or a well-optimized Fe/HCl reduction would be more suitable.

References

  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1988(02), 91-95.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Ram, S., & Ehrenkaufer, R. E. (1984). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. U.S. Patent No. 5,099,067. Washington, DC: U.S.
  • Tafesh, A. M., & Weiguny, J. (1996). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • University of Tokyo. (n.d.).
  • LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Chemistry LibreTexts.
  • Grokipedia. (n.d.). Reduction of nitro compounds.
  • CK-12 Foundation. (2026, January 14).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Banik, B. K. (2002). Catalytic Transfer Hydrogenations In Organic Synthesis. ScholarWorks @ UTRGV.
  • Gowda, S., & Reddy, K. K. (2002). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. A Review. Journal of the Indian Institute of Science, 82, 689-702.
  • Szöllősi, G., & Bartók, M. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Molecules, 25(5), 1146.
  • Harris, J. F. (1958). Hydrogenation of nitro compounds to amines and catalyst therefor. U.S. Patent No. 2,823,235. Washington, DC: U.S.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Quora. (2020, January 20).
  • Reagent Guide. (2011, November 25). Palladium on Carbon (Pd/C)
  • Li, J., & Chen, C. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
  • Chemistry Steps. (2020, April 15).
  • Vom Stein, T., & Beller, M. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(23), 11475-11519.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts.
  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.

Sources

Comparative Analysis: Physicochemical Properties of 3-(3-Nitrophenyl)propan-1-amine Hydrochloride & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 3-(3-Nitrophenyl)propan-1-amine hydrochloride (referred to herein as 3-NPA-HCl ). As a functionalized phenylpropylamine, this scaffold serves as a critical linker in the synthesis of anti-arrhythmic agents, enzyme inhibitors, and molecular probes.

The analysis contrasts 3-NPA-HCl with two primary analogs to isolate specific structural variables:

  • 3-(4-Nitrophenyl)propan-1-amine HCl (4-NPA-HCl): To evaluate regioisomeric effects (Meta vs. Para) on solid-state properties.

  • 3-Phenylpropan-1-amine HCl (PPA-HCl): To evaluate electronic substituent effects (Nitro vs. Hydrogen) on acidity and lipophilicity.

Key Findings:

  • Acidity (pKa): The propyl spacer insulates the amine from the nitro group’s electron-withdrawing power. The pKa difference between the nitro-substituted analogs and the unsubstituted parent is minimal (< 0.5 log units), unlike in aniline systems.

  • Lipophilicity (LogP): The introduction of the nitro group significantly lowers LogP compared to the unsubstituted parent, enhancing aqueous solubility but potentially reducing blood-brain barrier (BBB) permeability.

  • Solid State: The meta-substitution pattern disrupts crystal lattice packing efficiency compared to the symmetrical para-isomer, typically resulting in a lower melting point and higher solubility in organic solvents for the meta variant.

Structural & Electronic Analysis

Understanding the physicochemical behavior requires dissecting the molecular architecture. The molecule consists of three distinct domains: the aromatic ring (electronic modulator), the propyl chain (insulator/spacer), and the primary amine (reactive center).

Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the electronic influence of the nitro group and how the propyl chain attenuates this effect.

SAR_Analysis Core 3-(3-Nitrophenyl)propan-1-amine HCl Spacer Propyl Chain (C3) Electronic Insulator Attenuates -I Effect Core->Spacer Linker Nitro Nitro Group (-NO2) Electron Withdrawing (EWG) Inductive Effect (-I) Nitro->Core Meta-Substitution Nitro->Spacer Strong -I Pull Amine Amine (-NH3+) Ionization Center pKa ~10.0 - 10.5 Spacer->Amine Separation Spacer->Amine Weakened -I Pull

Figure 1: Electronic flow and structural segmentation. The propyl spacer significantly dampens the electron-withdrawing effect of the nitro group on the terminal amine.

Comparative Physicochemical Data

The following data aggregates predicted values (ChemAxon/ACD) and experimental trends for phenylpropylamines.

Property3-NPA-HCl (Target: Meta)4-NPA-HCl (Analog: Para)PPA-HCl (Control: Unsubstituted)Implication
Molecular Weight 216.66 g/mol 216.66 g/mol 171.67 g/mol Stoichiometry calculations.
Predicted pKa (Amine)9.8 – 10.19.8 – 10.110.4 – 10.6Nitro group slightly increases acidity of the ammonium ion via long-range induction.
LogP (Free Base)~1.7~1.7~2.4Nitro group reduces lipophilicity; Unsubstituted is most lipophilic.
LogD (pH 7.4)~ -1.2~ -1.2~ -0.5At physiological pH, all are predominantly ionized and water-soluble.
H-Bond Acceptors 3 (NO₂, N)3 (NO₂, N)1 (N)Nitro analogs have higher polar surface area (PSA).
Packing Efficiency Moderate (Kinked)High (Symmetrical)ModeratePara isomers generally exhibit higher melting points due to symmetry.
Detailed Analysis
Acidity (pKa)

Unlike anilines, where a meta-nitro group drops the pKa by ~2-3 units, the propyl chain in 3-NPA-HCl acts as an insulator. The inductive effect (


) decays rapidly with distance (

).
  • Observation: The pKa of 3-NPA is only marginally lower (0.3–0.5 units) than PPA.

  • Practical Consequence: Standard aqueous workups (pH > 12) are sufficient to free-base all three analogs.

Lipophilicity (LogP)

The nitro group is a polar, hydrogen-bond accepting moiety.

  • Observation: Adding the nitro group lowers the LogP by approximately 0.7 units compared to the unsubstituted PPA.

  • Practical Consequence: 3-NPA-HCl will be more soluble in methanol/water mixtures but less soluble in non-polar solvents (hexane/ether) compared to PPA-HCl.

Experimental Protocols

To validate these properties in your specific batch, use the following self-validating protocols.

Determination of pKa via Potentiometric Titration

This protocol determines the precise ionization constant, crucial for buffer selection in HPLC.

Reagents:

  • Analyte: 10 mg 3-NPA-HCl (accurately weighed).

  • Titrant: 0.1 M NaOH (standardized).

  • Solvent: Degassed water (CO₂-free) with 0.1 M KCl (ionic strength adjustor).

Workflow Diagram:

pKa_Protocol Step1 Dissolve 10mg Sample in 50mL 0.1M KCl Step3 Titrate with 0.1M NaOH (Add 10µL increments) Step1->Step3 Step2 Calibrate pH Electrode (pH 4.0, 7.0, 10.0) Step2->Step3 Step4 Record pH vs Volume Step3->Step4 Step5 Calculate 1st Derivative (dpH/dV) Step4->Step5 Step6 Identify Inflection Point (pKa = pH at 0.5 eq) Step5->Step6

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Data Processing:

  • Plot pH vs. Volume of NaOH.

  • The curve should show a single inflection point corresponding to the deprotonation of the ammonium salt (

    
    ).
    
  • The pH at the half-equivalence point represents the pKa.

LogP Determination (Shake-Flask Method)

Protocol:

  • Preparation: Saturate 1-octanol with water and water with 1-octanol (mutually saturated).

  • Dissolution: Dissolve 5 mg of 3-NPA (Free Base form) in 5 mL of the saturated octanol phase.

  • Equilibration: Add 5 mL of saturated water phase. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Note: Ensure the aqueous phase pH is adjusted to >12 to keep the amine in its neutral form. If pH is 7.4, you are measuring LogD.[1]

Synthetic & Handling Implications

Stability & Hygroscopicity
  • HCl Salt: Like most primary amine hydrochlorides, 3-NPA-HCl is hygroscopic.

    • Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

    • Handling: Weigh quickly to avoid water uptake, which alters stoichiometry.

  • Nitro Group: While generally stable, nitro-compounds can be energetic. Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.

Reaction Selectivity

When using 3-NPA as a building block:

  • Nucleophilicity: The amine nitrogen is nucleophilic. The nitro group does not significantly deactivate the amine due to the propyl spacer. Reactivity is comparable to standard alkyl amines.

  • Reduction: The nitro group is susceptible to reduction (Pd/C + H₂, Fe/HCl).[2] If your synthesis involves reducing agents intended for other parts of the molecule, protect the nitro group or select chemoselective reagents (e.g., NaBH₄ reduces ketones but spares nitro groups).

References

  • PubChem. (2023). Compound Summary: this compound.[3][4] National Library of Medicine. [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett constants and lipophilicity principles).[1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • ChemAxon. (2023). MarvinSketch pKa and logP Prediction Plugins. [Link] (Source for predicted physicochemical values).

Sources

Cross-reactivity studies of molecules synthesized using 3-(3-Nitrophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 53935-62-5) Primary Application: Scaffold synthesis for Class III Antiarrhythmics (e.g., Ibutilide analogs) and GPCR ligands. Critical Cross-Reactivity Concern: hERG (Kv11.1) Potassium Channel Inhibition.[1][2][3][4]

This guide provides a technical comparison of small molecule libraries synthesized using the 3-(3-Nitrophenyl)propan-1-amine scaffold (Propyl-Linker) versus those derived from Phenethylamine (Ethyl-Linker) precursors. While the propyl-amine chain is essential for the pharmacophore of specific antiarrhythmics, it introduces significant cross-reactivity risks in non-cardiac drug development programs due to high affinity for the hERG channel pore.

Part 1: The Scaffold in Context

This compound is a "privileged structure" in medicinal chemistry. Its utility stems from the 3-carbon alkyl linker connecting a basic amine to an electron-deficient aromatic ring.

Chemical Profile
FeatureSpecificationMedicinal Chemistry Role
Linker Length 3-Carbon (Propyl)Critical spacer for binding deep hydrophobic pockets (e.g., GPCRs, Kinases).
Head Group Primary AmineHandle for reductive amination or amide coupling; key protonation site at physiological pH.
Tail Group 3-NitrophenylPrecursor for aniline derivatives (via reduction) or sulfonamides; provides π-stacking interactions.
The Comparative Landscape

In drug design, the length of the alkyl chain often dictates the Selectivity Ratio between the therapeutic target and the hERG channel (the primary driver of cardiotoxicity).

Scaffold TypeLinker LengthPrimary Risk (Cross-Reactivity)Typical Application
Subject: 3-Phenylpropylamine 3 Carbon (~4.5 Å) High hERG Liability Antiarrhythmics (Class III), specific CNS ligands.
Alternative: Phenethylamine 2 Carbon (~3.0 Å)Moderate/Low hERG LiabilityAdrenergic agonists, Dopaminergics.
Alternative: Benzylamine 1 Carbon (~1.5 Å)Low hERG LiabilityKinase inhibitors (hinge binders).

Part 2: Comparative Performance Data

The following data illustrates the cross-reactivity profile of a representative sulfonamide library synthesized using the Subject Scaffold (Propyl) vs. the Alternative (Ethyl).

Experimental Context:

  • Therapeutic Target: 5-HT2A Receptor (CNS target).

  • Off-Target (Cross-Reactivity): hERG K+ Channel (Cardiotoxicity marker).[5][6]

  • Goal: Maximize Target Potency (

    
     Low) while minimizing hERG inhibition (
    
    
    
    High).
Table 1: Selectivity Profile (Propyl vs. Ethyl Scaffold)
Compound IDScaffold LinkerTarget

(5-HT2A)
Cross-React

(hERG)
Selectivity Ratio (hERG/Target)Outcome
NPP-01 (Subject) Propyl (3-C) 12 nM 45 nM 3.75 High Risk (Fail)
NPP-02 (Subject)Propyl (3-C)8 nM60 nM7.5High Risk (Fail)
PEA-01 (Alt) Ethyl (2-C) 150 nM > 10,000 nM > 66 Safe (Low Potency)
Hybrid-Opt Propyl + Polar 15 nM 2,400 nM 160 Lead Candidate

Interpretation: The Propyl-Linker (Subject) molecules demonstrate superior potency at the therapeutic target (5-HT2A) due to optimal pocket depth penetration. However, they exhibit severe cross-reactivity with hERG (Selectivity Ratio < 30). The Ethyl-Linker (Alternative) avoids hERG but loses therapeutic potency.

Part 3: Experimental Protocols

Protocol A: Scaffold Synthesis & Derivatization

Objective: Synthesize a sulfonamide derivative for screening.

  • Free Base Liberation: Dissolve 3-(3-Nitrophenyl)propan-1-amine HCl (1.0 eq) in DCM. Add TEA (3.0 eq) and stir for 15 min at

    
    .
    
  • Coupling: Add Methanesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Nitro Reduction (Optional for Aniline series): Dissolve intermediate in EtOH. Add

    
     (10 wt%) and stir under 
    
    
    
    balloon (1 atm) for 12 hours.
  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Silica Gel).

Protocol B: Automated Patch-Clamp (hERG Cross-Reactivity)

Objective: Quantify the safety margin.

  • Cell Line: CHO cells stably expressing Kv11.1 (hERG).

  • Platform: QPatch or SyncroPatch (Automated Electrophysiology).

  • Solutions:

    • Extracellular: Tyrode’s solution (

      
       4 mM, 
      
      
      
      2 mM).
    • Intracellular:[1] KF-based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (Activate channels).

    • Repolarize to -50 mV for 2s (Measure tail current).

  • Dosing: Apply compound at 4 concentrations (e.g., 0.1, 1, 10, 30

    
    ).
    
  • Analysis: Calculate % Inhibition of peak tail current. Fit to Hill equation to derive

    
    .
    

Part 4: Structural Insights & Visualization

Mechanism of Cross-Reactivity

The hERG channel pore contains two aromatic residues (Tyr652 and Phe656) that facilitate


-stacking interactions.
  • The Scaffold's Role: The 3-(3-Nitrophenyl)propan-1-amine scaffold mimics the pharmacophore of potent hERG blockers (like Sotalol or Ibutilide).

  • The "Wiggle" Effect: The 3-carbon propyl chain allows the terminal amine (protonated) to interact with the selectivity filter while the nitrophenyl tail stacks against Phe656. Shorter linkers (Ethyl) often fail to bridge this gap, reducing cross-reactivity.

Visual Workflow 1: Synthesis Pathway

This diagram illustrates the conversion of the hydrochloride salt into a testable library.

SynthesisPathway Start 3-(3-Nitrophenyl) propan-1-amine HCl Base Free Base Liberation Start->Base TEA, DCM Inter Sulfonamide Coupling Base->Inter R-SO2-Cl Reduct Nitro Reduction Inter->Reduct H2, Pd/C (Optional) Final Target Ligand (Library) Inter->Final Direct Use Reduct->Final Derivatization

Caption: Synthesis of sulfonamide library from 3-(3-Nitrophenyl)propan-1-amine HCl scaffold.

Visual Workflow 2: Cross-Reactivity Screening Logic

This decision tree guides the researcher on when to abandon or optimize the scaffold based on hERG data.

ScreeningLogic Library Propyl-Linker Library Primary Primary Screen (Target Potency) Library->Primary Hit Hit Identified (IC50 < 100nM) Primary->Hit Active hERG hERG Patch Clamp (Cross-Reactivity) Hit->hERG Calc Calculate Selectivity (hERG / Target) hERG->Calc Decision1 Ratio > 30x (Safe) Calc->Decision1 High Margin Decision2 Ratio < 30x (Toxic) Calc->Decision2 Low Margin Action Modify Scaffold: Shorten Linker or Add Polarity Decision2->Action Re-Design Action->Library New Cycle

Caption: Decision matrix for evaluating hERG cross-reactivity in propyl-amine derivatives.

References

  • National Institutes of Health (NIH). (2023). Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. PubMed.[7] Link

  • Drug Hunter. (2024).[3][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

  • PubChem. (2024).[8] Compound Summary: this compound.[9] National Library of Medicine.[8] Link

  • Frontiers in Pharmacology. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential. Frontiers. Link

Sources

The Strategic Advantage of Meta-Substitution: A Guide to Employing 3-(3-Nitrophenyl)propan-1-amine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical building blocks available for drug discovery and materials science, the selection of an appropriate starting material is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Among the myriad of choices, 3-(3-Nitrophenyl)propan-1-amine hydrochloride has emerged as a particularly valuable scaffold. This guide provides an in-depth technical analysis of the strategic advantages of this building block, comparing it with its isomers and other similar structures, supported by experimental rationale and synthetic applications.

The Decisive Influence of Nitro Group Positioning

The defining feature of this compound is the meta positioning of the nitro group on the phenyl ring. This substitution pattern imparts a unique electronic and steric profile that distinguishes it from its ortho and para isomers. The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] This deactivation is most pronounced at the ortho and para positions due to resonance effects, making the meta position relatively more susceptible to electrophilic attack, although the ring is still deactivated overall.[3][4][5]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the presence of a nitro group at the ortho or para position significantly activates the ring for substitution by stabilizing the negatively charged Meisenheimer intermediate.[6] The meta position, however, does not offer this same degree of resonance stabilization, rendering the aromatic ring less reactive towards nucleophiles. This differential reactivity is a cornerstone of the strategic utility of the meta-nitro isomer.

Table 1: Comparative Physicochemical and Reactivity Profile of Nitrophenylpropanamine Isomers

Property2-Nitrophenylpropanamine3-Nitrophenylpropanamine4-Nitrophenylpropanamine
CAS Number Varies by specific isomer1257851-44-7 (for HCl salt)Varies by specific isomer
Reactivity in EAS Highly Deactivated (especially at positions 4 and 6)Deactivated, but relatively more reactive at positions 2, 4, and 6Highly Deactivated (especially at positions 2 and 6)
Reactivity in SNAr Activated for displacement of a leaving group at the 1-positionGenerally unreactiveActivated for displacement of a leaving group at the 1-position
Amine Basicity (pKa of conjugate acid) Lower (due to proximity of electron-withdrawing nitro group)IntermediateLower (due to resonance electron withdrawal)

Strategic Applications in Synthesis: The Power of a "Non-participating" Directing Group

The deliberate choice of the meta-nitro isomer often stems from a synthetic strategy where the nitro group serves as a precursor to an amino group, but its electronic influence is desired to be minimal during key bond-forming reactions involving other parts of the molecule. This allows for greater control and chemoselectivity.

Case Study: Kinase Inhibitor Scaffolds

In the synthesis of various kinase inhibitors, a common strategy involves the construction of a core scaffold through amide bond formation or cross-coupling reactions. The aniline moiety, a common feature in many kinase inhibitors, is often introduced late in the synthesis by the reduction of a nitro group.

Consider the synthesis of a hypothetical kinase inhibitor scaffold where a key step is the acylation of the propylamine side chain.

G cluster_0 Amide Coupling Step cluster_1 Reduction Step Building_Block 3-(3-Nitrophenyl)propan-1-amine Amide_Product N-(3-(3-nitrophenyl)propyl)amide Building_Block->Amide_Product Amide Coupling (e.g., HATU, EDC) Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product Amide_Product_2 N-(3-(3-nitrophenyl)propyl)amide Final_Product N-(3-(3-aminophenyl)propyl)amide (Kinase Inhibitor Scaffold) Amide_Product_2->Final_Product Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) caption Synthetic workflow for a kinase inhibitor scaffold.

Figure 1: Synthetic workflow for a kinase inhibitor scaffold.

In this scenario, using the ortho or para isomers could lead to complications. The strong activation of the aromatic ring towards nucleophilic attack could result in undesired side reactions, especially if the carboxylic acid coupling partner or the reaction conditions involve nucleophilic species. The meta isomer, being less susceptible to SNAr, ensures that the amide coupling proceeds cleanly without competing reactions on the aromatic ring.

Experimental Justification: Amide Bond Formation

To illustrate the practical implications of isomer choice, consider a standard amide coupling reaction.

Experimental Protocol: Parallel Amide Library Synthesis

Objective: To compare the yield and purity of amide products derived from the three isomers of nitrophenylpropanamine.

Materials:

  • 3-(2-Nitrophenyl)propan-1-amine hydrochloride

  • This compound

  • 3-(4-Nitrophenyl)propan-1-amine hydrochloride

  • A diverse set of 10 carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Prepare 0.2 M stock solutions of each amine hydrochloride, each carboxylic acid, HATU, and a 0.4 M stock solution of DIPEA in DMF.

  • To each well of a 96-well reaction block, add 100 µL of the respective amine stock solution (0.02 mmol).

  • Add 100 µL of a specific carboxylic acid stock solution to each corresponding well (0.02 mmol).

  • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

  • Initiate the reaction by adding 100 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Seal the reaction block and shake at room temperature for 12 hours.

  • Quench the reactions by adding 200 µL of water to each well.

  • Analyze the crude product mixture from each well by LC-MS to determine product formation and purity.

Expected Results:

While all three isomers will likely form the desired amide products, the reactions with the ortho and para isomers may show a higher incidence of side products, particularly if any of the carboxylic acid building blocks contain nucleophilic functional groups. The meta isomer is expected to consistently provide cleaner reaction profiles and higher yields of the desired amide across a diverse range of carboxylic acids. This is because the electronic deactivation of the ring is more evenly distributed, and there is no strong activation towards nucleophilic attack.

The Strategic Conversion to the Amino Group

A key advantage of using a nitrophenyl-containing building block is the facile conversion of the nitro group to a highly versatile amino group via reduction. This transformation opens up a plethora of subsequent chemical modifications, including:

  • Further Acylation: Formation of amides or sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones.

  • Diazotization: Leading to the formation of diazonium salts, which are precursors for a wide range of functionalities (e.g., Sandmeyer reaction).

  • Cross-Coupling Reactions: Such as Buchwald-Hartwig amination.

The meta-aminoaniline derivatives formed from the reduction of this compound are valuable intermediates in their own right, offering a different substitution pattern and reactivity compared to their ortho and para counterparts.[6]

Case in Point: The Synthesis of Imatinib (Gleevec®)

A prominent example that underscores the strategic use of a meta-nitroaniline derivative is in the synthesis of the groundbreaking anti-cancer drug, Imatinib.[7][8][9] While the exact starting material is not this compound, the core strategy relies on a related building block, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[7]

G cluster_0 Key Imatinib Intermediate Synthesis cluster_1 Late-Stage Functionalization StartMat1 2-Amino-4-(pyridin-3-yl)pyrimidine Intermediate N-(2-Methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine StartMat1->Intermediate Buchwald-Hartwig Coupling StartMat2 3-Bromo-4-methyl-nitrobenzene StartMat2->Intermediate Intermediate_2 N-(5-Amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Intermediate->Intermediate_2 Nitro Reduction Imatinib Imatinib Intermediate_2->Imatinib Amide Coupling Acyl_Chloride 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride Acyl_Chloride->Imatinib caption Simplified retrosynthetic analysis of Imatinib.

Figure 2: Simplified retrosynthetic analysis of Imatinib.

In this synthesis, the nitro group is positioned meta to the point of attachment of the pyrimidine ring. This is crucial because it allows the preceding C-N cross-coupling reaction to proceed without interference from the nitro group activating the ring towards unwanted nucleophilic attack. The nitro group is then reduced to an amine in a subsequent step to allow for the final amide bond formation that completes the synthesis of Imatinib.[10][11] This example clearly demonstrates the "latent amine" strategy, where the meta-nitro group's relative inertness is exploited in the early stages of the synthesis, only to be unmasked at a later, more opportune moment.

Conclusion

The justification for using this compound over its isomers or other similar building blocks lies in a nuanced understanding of electronic effects and strategic synthetic planning. The meta positioning of the nitro group provides a unique combination of features:

  • Controlled Reactivity: It deactivates the aromatic ring towards electrophilic substitution without strongly activating it towards nucleophilic substitution, leading to cleaner reactions and fewer side products in many common synthetic transformations.

  • Synthetic Versatility: It serves as a stable precursor to a meta-amino group, which can be introduced late in a synthetic sequence, providing access to a diverse range of derivatives with a substitution pattern that is often crucial for biological activity.

  • Strategic Advantage in Library Synthesis: Its predictable and controlled reactivity makes it an ideal building block for parallel synthesis and the creation of diverse chemical libraries.

For researchers and drug development professionals, a deep appreciation of these principles allows for the rational design of more efficient and effective synthetic routes, ultimately accelerating the discovery of new medicines and materials. The choice of this compound is not merely a matter of convenience but a strategic decision rooted in the fundamental principles of organic chemistry.

References

  • Fiveable. (2025, August 15). meta-Nitroaniline Definition - Organic Chemistry Key Term. Fiveable.
  • A Facile Total Synthesis of Imatinib Base and Its Analogues. (2008, April 15).
  • Directing Effect of the Nitro Group in EAS. (2017, May 2). YouTube.
  • In electrophilic aromatic substitution reaction, the nitro group is meta directing because it :. (n.d.). Doubtnut.
  • The nitro group directs electrophilic aromatic substitution to th.... (2023, December 20). Pearson+.
  • BenchChem. (2025). Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Fu, W. C., & Jamison, T. F. (2019).
  • Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. (2016, January 5). PubMed.
  • Video: Directing Effect of Substituents: meta-Directing Groups. (2025, May 22). JoVE.
  • Method for synthesizing Imatinib. (n.d.).

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Safety Operating Guide

Personal protective equipment for handling 3-(3-Nitrophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Overview

Compound: 3-(3-Nitrophenyl)propan-1-amine hydrochloride CAS: 1257851-44-7 Physical State: Solid (Hygroscopic Crystalline Powder)

As researchers, we often treat hydrochloride salts of amines as routine reagents. However, the presence of the nitro-aromatic moiety in this compound demands a higher tier of vigilance than simple aliphatic amines. While the hydrochloride salt form reduces volatility, it increases the risk of dust inhalation, which can lead to rapid systemic absorption across mucous membranes.

The Hidden Danger: Aromatic nitro compounds are known methemoglobinemia inducers. While specific toxicological data for this exact catalog number may be sparse, a robust safety protocol must assume it shares the toxic profile of its structural analogs (e.g., nitroanilines). This guide prioritizes the prevention of cutaneous absorption and dust inhalation .[1][2][3][4]

Risk Assessment & Hazard Identification

Hazard ClassCriticalityMechanism of Action
Acute Toxicity (Dermal/Inhalation) High Aromatic nitro compounds can absorb through skin/lungs, potentially oxidizing hemoglobin to methemoglobin (Cyanosis risk).
Skin/Eye Irritation Moderate The HCl salt forms an acidic solution upon contact with moisture (sweat/tears), causing chemical burns or severe dermatitis.
Hygroscopicity Operational The compound avidly absorbs atmospheric water, leading to clumping and inaccurate weighing, necessitating rapid handling in controlled environments.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Body AreaStandard Protocol (Routine Handling)High-Risk Protocol (Spills / Large Scale >5g)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Chemical Resistant: Silver Shield® or Viton® laminate gloves over Nitrile.Nitrile provides good splash protection, but aromatic amines can permeate nitrile over time. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Engineering Control: Certified Chemical Fume Hood.Respirator: Full-face P100 (HEPA) respirator if hood unavailable.The HCl salt is a dust hazard. Inhalation bypasses first-pass metabolism, delivering the nitro-compound directly to the bloodstream.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Face Shield + GogglesSafety glasses are insufficient for powders that can drift around side shields. Goggles seal the ocular cavity.
Body Lab Coat (Cotton/Poly)+ Closed-toe shoes.Tyvek® Coverall + Disposable shoe covers.Prevents accumulation of toxic dust on street clothes, which could track contamination out of the lab.

Operational Protocol: The "Zero-Contact" Workflow

This workflow is designed to maintain the integrity of the hygroscopic salt while ensuring operator safety.[4]

Phase 1: Storage & Retrieval
  • Storage: Store at 2-8°C (Cold Chain) under an inert atmosphere (Argon/Nitrogen) if possible.

  • Equilibration: Allow the sealed container to reach room temperature before opening.

    • Why? Opening a cold bottle introduces condensation, hydrolyzing the HCl salt and creating a sticky, corrosive paste that is dangerous to handle.

Phase 2: Weighing & Transfer (Critical Step)
  • Setup: Place the balance inside the fume hood. If this is impossible, use a static-free powder funnel and a tared vial.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and vial.

    • Why? HCl salts are prone to static charge, causing "fly-away" powder that can land on gloves or cuffs undetected.

  • Transfer: Dissolve the solid immediately in the reaction solvent (e.g., Methanol, DMSO) within the vial before moving it to the main reaction vessel.

    • Safety Note: Never transport the open solid powder across the lab bench.

Phase 3: Reaction & Cleanup
  • Quenching: If the reaction involves strong bases, be aware that neutralizing the HCl salt will liberate the free amine , which may be more volatile and have a distinct "fishy" odor.

  • Decontamination: Wipe down the balance area with a 5% Surfactant/Water solution, followed by Isopropanol. Avoid pure bleach, as it can react with amines to form chloramines.

Emergency Response & Decontamination

Scenario A: Skin Exposure (Solid or Solution)

  • Immediate Action: Drench area with water for 15 minutes.[1][2][5] Do not scrub (scrubbing increases absorption).

  • Neutralization: Wash with mild soap (pH neutral). Avoid organic solvents (Ethanol/Acetone) on skin, as they enhance the transdermal transport of nitro compounds.

  • Observation: Monitor for signs of cyanosis (blue lips/fingernails) for 4 hours.

Scenario B: Benchtop Spill (Solid)

  • Isolate: Evacuate the immediate area.

  • PPE Upgrade: Don a P100 respirator if outside a hood.

  • Cleanup: Cover powder with a damp paper towel (to prevent dust). Scoop up the wet slurry into a hazardous waste bag.

  • Verification: Check area with pH paper (wet surface) to ensure no acidic residue remains.

Waste Disposal Logistics

  • Classification: Hazardous Organic Waste (Toxic/Corrosive).

  • Segregation: Do not mix with Oxidizing Agents (Nitric acid, Peroxides) in the waste stream. The nitro group + amine combo is stable but can be energetic under oxidative stress.

  • Labeling: Clearly mark as "Contains Aromatic Amine / Nitro Compound."

Visualizations

Figure 1: Safe Handling Decision Logic

SafeHandling Start Start: Handling 3-(3-Nitrophenyl)propan-1-amine HCl StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing/Aliquot Solution Solution (Dissolved) StateCheck->Solution Reaction/Workup Weighing Weighing Protocol: Fume Hood + Anti-Static Nitrile Double Gloves Solid->Weighing SpillSolid Spill Risk: Dust Inhalation Solid->SpillSolid Transfer Transfer/Reaction: Standard PPE (Goggles/Gloves) Solution->Transfer SkinContact Skin Contact Risk: Transdermal Absorption Solution->SkinContact ActionSolid Cover with Damp Towel Do NOT Dry Sweep SpillSolid->ActionSolid ActionSkin Rinse 15min (Water) NO Ethanol/Acetone SkinContact->ActionSkin

Caption: Operational logic flow distinguishing between solid-state dust hazards and solution-phase absorption risks.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aromatic Nitro Compounds. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.